Product packaging for Pentamolybdenum trisilicide(Cat. No.:CAS No. 12033-40-8)

Pentamolybdenum trisilicide

Cat. No.: B081912
CAS No.: 12033-40-8
M. Wt: 248.1 g/mol
InChI Key: JUYZUJLVHMHVIY-UHFFFAOYSA-N
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Description

Significance of Refractory Intermetallic Silicides in Ultra-High Temperature Materials (UHTMs) Research

The development of advanced aerospace vehicles, gas turbines, and other high-performance systems is intrinsically linked to the availability of materials that can maintain their structural integrity at temperatures exceeding 1200°C. researchgate.netresearchgate.netasme.org Refractory intermetallic silicides, a class of compounds formed between refractory metals and silicon, are at the forefront of this research. mdpi.commdpi.com These materials are characterized by their exceptionally high melting points, good mechanical strength, and, in some cases, excellent resistance to oxidation and corrosion. ontosight.airesearchgate.net Molybdenum silicides, in particular, have a long history of use in high-temperature applications, such as heating elements. asme.org The pursuit of UHTMs has driven intensive investigation into various silicide phases to achieve an optimal balance of properties, including toughness, creep resistance, and environmental stability. mdpi.commdpi.com

Overview of Pentamolybdenum Trisilicide (Mo5Si3) within the Molybdenum-Silicon System

The molybdenum-silicon (Mo-Si) binary system features several intermetallic compounds, including MoSi2, Mo5Si3, and Mo3Si. nih.govnanotrun.comnanotrun.com Among these, Mo5Si3 is notable for having the highest melting point, at approximately 2180°C. nih.gov It possesses a complex tetragonal crystal structure (space group I4/mcm), which is believed to contribute to its superior creep resistance compared to the more extensively studied MoSi2. researchgate.netnih.govmaterialsproject.orgiaea.org However, a significant drawback of pure Mo5Si3 is its poor oxidation resistance, particularly in the temperature range of 800°C to 1200°C, where it can experience a catastrophic "pest" oxidation. iaea.orgresearchgate.netunibo.it This has led to extensive research into alloying and composite strategies to enhance its performance.

Table 1: Key Properties of this compound (Mo5Si3)

Property Value
Melting Point ~2180 °C nih.gov
Crystal Structure Tetragonal (W5Si3-type) ontosight.aimaterialsproject.org
Space Group I4/mcm ontosight.aimaterialsproject.org
Hardness (Vickers) ~14.6 GPa (in Mo5Si3–MgAl2O4 composite) nih.gov
Fracture Toughness ~2–2.5 MPa m¹/² (single crystal) psu.edu, 6.28 MPa m¹/² (in Mo5Si3–MgAl2O4 composite) nih.gov
Young's Modulus 294 - 364 GPa (orientation dependent) psu.edu

Historical Context and Evolution of Research Focus on Mo5Si3

The study of molybdenum silicides dates back to the early 20th century, with the discovery of the different phases in 1906. nanotrun.comnanotrun.com While MoSi2 garnered early attention for its excellent oxidation resistance and use as a heating element material, the potential of Mo5Si3 as a structural material was recognized later. nanotrun.comnanotrun.comtms.org Initial research highlighted its high melting point but also its significant brittleness and susceptibility to oxidation. researchgate.net

The focus of research on Mo5Si3 has evolved considerably. Early work centered on understanding its fundamental properties and its place within the Mo-Si phase diagram. dntb.gov.ua More recent investigations have shifted towards overcoming its inherent limitations. A significant breakthrough was the discovery that small additions of boron can dramatically improve the oxidation resistance of Mo5Si3 by forming a protective borosilicate glass layer. iaea.orgresearchgate.netiaea.org This finding spurred a new wave of research into alloying Mo5Si3 with various elements to enhance its mechanical and environmental properties. doe.gov Current research is heavily focused on the development of Mo5Si3-based composites, where a second phase is introduced to improve toughness and oxidation resistance, and on understanding the complex interactions between alloying elements, microstructure, and performance at extreme temperatures. nih.govysxbcn.comosti.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula MoO6Si2 B081912 Pentamolybdenum trisilicide CAS No. 12033-40-8

Properties

IUPAC Name

dioxido(oxo)silane;molybdenum(4+)
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InChI

InChI=1S/Mo.2O3Si/c;2*1-4(2)3/q+4;2*-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JUYZUJLVHMHVIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mo+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

MoO6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90923330
Record name Molybdenum(4+) bis[oxosilanebis(olate)]
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Molecular Weight

248.12 g/mol
Source PubChem
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Physical Description

Black odorless powder; Insoluble in water; [Alfa Aesar MSDS]
Record name Pentamolybdenum trisilicide
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CAS No.

12033-40-8
Record name Pentamolybdenum trisilicide
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Record name Molybdenum(4+) bis[oxosilanebis(olate)]
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Record name Pentamolybdenum trisilicide
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Synthesis and Fabrication Methodologies for Pentamolybdenum Trisilicide

Single Crystal Growth Techniques

The production of single-crystal Mo₅Si₃ is essential for investigating its intrinsic physical and mechanical properties without the influence of grain boundaries. The high melting point of Mo₅Si₃ necessitates specialized, crucible-less growth techniques to avoid contamination and thermal stress.

Optical Floating Zone Method

The optical floating zone (OFZ) method is a crucible-free technique well-suited for growing single crystals of high-melting-point materials like Mo₅Si₃. mpg.de In this process, a polycrystalline feed rod of Mo₅Si₃ is heated by focused light from high-power halogen lamps within a controlled atmosphere. mpg.decaltech.edu

Process:

A molten zone is established at the end of the feed rod.

A seed crystal is brought into contact with the molten zone.

The feed rod and seed crystal are rotated (often in opposite directions) and translated slowly, causing the molten zone to move along the feed rod. mpg.de

As the molten zone passes, a single crystal solidifies behind it, inheriting the orientation of the seed crystal.

The primary advantage of the OFZ method is the absence of a crucible, which prevents contamination of the highly reactive molten silicide. warwick.ac.uk The stability of the molten zone, which is held in place by its own surface tension, can be monitored via a camera. mpg.de Growth can be conducted under various atmospheres, such as high-purity argon, to prevent oxidation. mpg.de Key variables that must be precisely controlled to ensure high-quality crystal growth include the growth rate, atmosphere pressure, temperature gradients, and rotation speed. researchgate.net

Typical Parameters for Optical Floating Zone Growth

ParameterTypical Range/ValueSignificance
Growth Rate1 - 20 mm/hAffects crystal perfection and segregation of impurities.
Rotation Rate5 - 100 rpmEnsures thermal and compositional homogeneity in the molten zone. mpg.de
AtmosphereHigh-purity Ar or O₂Prevents oxidation and contamination. mpg.de
Max TemperatureUp to 2200°CNecessary to melt the high-melting-point compound. mpg.de

Czochralski Method

The Czochralski method is a widely used technique for producing large, high-quality single crystals, particularly for the semiconductor industry. wikipedia.orginc42.comedtechbooks.org While challenging for a material with a melting point as high as Mo₅Si₃, the principles of the method are applicable. The process involves pulling a single crystal from a melt contained in a crucible. warwick.ac.ukuniversitywafer.com

Process:

High-purity Mo₅Si₃ is melted in a crucible made of a non-reactive, high-temperature-resistant material.

A seed crystal with a specific orientation is dipped into the molten Mo₅Si₃. inc42.comuniversitywafer.com

The seed is slowly pulled upward while being rotated. wikipedia.orgyoutube.com

By carefully controlling the pull rate, rotation speed, and temperature gradients, a large, cylindrical single crystal (boule) solidifies from the melt. wikipedia.orgcomsol.com

A significant challenge for applying this method to Mo₅Si₃ is finding a suitable crucible material that will not react with the molten silicide at temperatures exceeding 2180°C. Contamination from the crucible is a major concern. Techniques like the liquid encapsulated Czochralski (LEC) method could potentially be adapted to suppress the evaporation of volatile components at such high temperatures. wikipedia.org

Polycrystalline and Composite Fabrication Routes

For many structural applications, polycrystalline and composite forms of Mo₅Si₃ are more practical and cost-effective to produce. These methods focus on creating dense, fine-grained microstructures to achieve desired mechanical properties.

Arc Melting and Vacuum Arc Melting

Arc melting is a common technique for synthesizing high-melting-point intermetallic compounds and alloys, including those based on Mo₅Si₃. unt.edu The process uses a high-current electric arc to melt the constituent elements (molybdenum and silicon) in a water-cooled copper hearth. youtube.com

Process:

Elemental powders or chunks of molybdenum and silicon are placed on the copper hearth.

The chamber is evacuated and backfilled with an inert gas like argon.

A non-consumable tungsten electrode generates an arc, melting the raw materials. unt.edu

The resulting "button" is often flipped and re-melted multiple times to ensure homogeneity. unt.edu

Vacuum arc melting is a refinement of this process performed under high vacuum to minimize gaseous impurities. researchgate.net While effective for producing Mo₅Si₃ alloys, rapid solidification can lead to microstructural defects such as cracks and coarse grains, which may require subsequent heat treatment to homogenize the structure. mdpi.com

Powder Metallurgy Approaches

Powder metallurgy (PM) provides a versatile route to fabricate Mo₅Si₃ and its composites near their final shape, minimizing machining. ekb.egfraunhofer.de The general process involves consolidating powders through pressure and heat. mdpi.com

Process:

Powder Preparation: Elemental powders of molybdenum and silicon are mixed in the desired stoichiometric ratio (5:3). For composites, powders of a reinforcing phase (e.g., Aluminum oxide) are also added. Mechanical alloying can be used at this stage to create homogenous, nano-grained composite powders. ekb.egbuaa.edu.cn

Compaction: The powder mixture is pressed into a "green" body of the desired shape.

Sintering: The green body is heated to a high temperature below the melting point of Mo₅Si₃ in a controlled atmosphere. This process densifies the material by bonding the powder particles together.

PM techniques are particularly useful for producing Mo₅Si₃-based composites. For instance, Al₂O₃/Mo₅Si₃ nanocomposite powders have been successfully synthesized via mechanochemical methods, resulting in nanocrystalline structures with high stability. buaa.edu.cn

Mechanically Activated Self-Propagating High-Temperature Synthesis (MASHS)

Mechanically Activated Self-Propagating High-Temperature Synthesis (MASHS) is an energy-efficient method that combines mechanical activation (MA) with Self-propagating High-temperature Synthesis (SHS). nih.govresearchgate.net SHS utilizes the heat from a highly exothermic reaction to sustain itself through the reactant mixture without requiring continued external energy input. mdpi.com

Process:

Mechanical Activation: Powders of reactants (e.g., Mo and Si) are subjected to high-energy ball milling. This step refines particle size, increases surface area, and introduces lattice defects, which reduces the activation energy required for the synthesis reaction. researchgate.net

Ignition: The activated powder compact is ignited at one point by a brief, intense heat source.

Propagation: A combustion wave self-propagates through the material, converting the reactants into the desired product (Mo₅Si₃). nih.govnih.gov

This method has been used to produce Mo₅Si₃-ceramic composites. mdpi.comnih.gov The process is characterized by high energy efficiency and short reaction times. mdpi.com Research on similar SHS systems has determined key kinetic parameters for the combustion process. mdpi.comnih.gov

Research Findings in SHS of Molybdenum Silicide Composites

SystemMethodKey FindingSource
Mo₅Si₃–MgAl₂O₄SHSThe apparent activation energy for the solid-state SHS reaction was determined to be 68.8 kJ/mol. mdpi.comnih.gov mdpi.comnih.gov
Mo₃Si–MgAl₂O₄SHSCombustion wave velocity ranged from 2.5 to 5.4 mm/s, decreasing with higher silicide content. mdpi.com mdpi.com
Ti-Si-Mo SystemMASHSMechanical activation facilitates the reaction and yields fine-grained products. nih.govresearchgate.net nih.govresearchgate.net

Solid-State Reaction Synthesis

Solid-state reaction synthesis is a prominent route for producing pentamolybdenum trisilicide, involving the direct reaction of elemental or compound powders at elevated temperatures without passing through a molten state. Several techniques fall under this category, including Self-Propagating High-Temperature Synthesis (SHS), Spark Plasma Sintering (SPS), and conventional hot pressing.

The SHS method, also known as combustion synthesis, utilizes a highly exothermic reaction between molybdenum and silicon powders. Once initiated, the reaction front propagates through the powder compact, converting the reactants into Mo₅Si₃. This process is characterized by its rapidity and energy efficiency. For the synthesis of Mo₅Si₃-based composites, the activation energy for the solid-state SHS reaction has been determined to be approximately 68.8 kJ/mol e3s-conferences.org. The stoichiometry of the initial powder mixture is a critical parameter; deviations can lead to the formation of other molybdenum silicide phases such as MoSi₂ or Mo₃Si ysu.am.

Spark Plasma Sintering is an advanced solid-state technique that employs a pulsed direct current and uniaxial pressure to achieve rapid densification at lower temperatures compared to conventional methods. SPS is effective in synthesizing dense molybdenum silicide composites and can limit grain growth due to the short sintering times cam.ac.ukresearchgate.net.

Hot pressing involves the simultaneous application of temperature and pressure to a powder compact in a die. Mo₅Si₃ can be synthesized by hot pressing a stoichiometric mixture of molybdenum and silicon powders at temperatures around 1600°C and pressures ranging from 6 to 10 MPa to achieve densities between 60% and 80% mdpi.com.

Below is a comparative table of different solid-state synthesis methods for Mo₅Si₃ and related composites.

Synthesis MethodPrecursor MaterialsTypical TemperaturePressureKey FeaturesResulting Product
SHS Mo, Si, MoO₃, Al, MgOAdiabatic temp. ~1457°CAmbient or appliedSelf-sustaining, rapid reaction wikipedia.orgMo₅Si₃-MgAl₂O₄ composite e3s-conferences.org
SPS Mo, Si, Cr powders1400°C50 MPaRapid heating, short time cam.ac.ukDense (Mo,Cr)Si₂ composite
Hot Pressing Mo, Si powders1600°C6-10 MPaSlower heating, longer time60-80% dense Mo₅Si₃ mdpi.com
Mechanochemical MoO₃, Mo, Si, Al powdersRoom temp. (milling)N/AMechanically induced reactionAl₂O₃/Mo₅Si₃ nanocomposite synertechpm.com

Inductively Coupled Thermal Plasma Treatment for Powder Spheroidization

For applications such as thermal spraying and additive manufacturing, spherical powder morphology is essential for ensuring good flowability and high packing density. Inductively coupled thermal plasma (ICTP) treatment is an effective method for spheroidizing irregularly shaped Mo₅Si₃ powders. e3s-conferences.org

In this process, precursor powder, typically produced by crushing and milling a bulk Mo₅Si₃ ingot, is injected into a high-temperature plasma jet (often exceeding 10,000 K) cam.ac.uk. The particles melt rapidly in the plasma and, due to surface tension, assume a spherical shape. They are then quickly quenched as they exit the plasma flame, solidifying into dense, spherical powders. e3s-conferences.orgcam.ac.uk

A critical aspect of this process is the significant evaporation of silicon due to its higher vapor pressure compared to molybdenum at the extreme temperatures of the plasma. This silicon loss directly impacts the stoichiometry of the final product. As the plasma power is increased to improve sphericity, the degree of silicon evaporation also increases, leading to the formation of the more molybdenum-rich Mo₃Si phase. e3s-conferences.org Studies have shown that the Mo₅Si₃ content can decrease from over 92% in the initial powder to approximately 63% in powder treated at 7 kW, with the remainder being Mo₃Si e3s-conferences.org.

The following table details the effect of plasma power on the silicon content and phase composition of the spheroidized powder.

Plasma Power (kW)Si Concentration (wt%)Mo₅Si₃ Phase (%)Mo₃Si Phase (%)Sphericity
0 (Milled) 14.8392.57.5Irregular
5 13.9185.214.8Partially Spherical
6 12.0270.129.9Fully Spherical
7 11.1563.136.9Fully Spherical

Data sourced from a study on the preparation of spherical Mo₅Si₃ powder by inductively coupled thermal plasma treatment. e3s-conferences.org

Processing-Induced Microstructural Characteristics and Purity Control

Silicon Loss and Stoichiometry Control during Processing

Maintaining the desired 5:3 molar ratio of molybdenum to silicon is a primary challenge in the fabrication of Mo₅Si₃. The high temperatures required for synthesis and consolidation (often exceeding 1600°C) are well above the temperature at which silicon exhibits significant vapor pressure (~1337°C for 10⁻⁴ Torr) cam.ac.uk. This leads to preferential evaporation of silicon, resulting in a shift towards molybdenum-rich compositions and the formation of secondary phases like Mo₃Si. e3s-conferences.org

This issue is particularly pronounced in processes involving free surfaces at high temperatures or in vacuum, such as plasma spheroidization, vacuum arc melting, and high-temperature sintering. In plasma treatment, for example, increasing the plasma power to enhance powder sphericity directly correlates with a greater loss of silicon e3s-conferences.org.

Control strategies to mitigate silicon loss include:

Starting with a Silicon-Rich Mixture: Using an initial powder blend with a slight excess of silicon can compensate for the anticipated evaporative losses during processing.

Atmosphere Control: Performing high-temperature processing in a controlled inert gas atmosphere (e.g., high-purity argon) can create a partial pressure that suppresses silicon evaporation compared to processing in a vacuum.

Process Parameter Optimization: Minimizing the time at peak temperature during sintering or melting can reduce the extent of silicon loss. Techniques like Spark Plasma Sintering (SPS) are advantageous in this regard due to their rapid heating and short holding times cam.ac.ukresearchgate.net.

It is also noteworthy that the Mo₅Si₃ phase possesses a homogeneity range of approximately 2.5 at.% silicon, which allows for some deviation from the ideal stoichiometry without the immediate formation of secondary phases agh.edu.pl.

Control of Impurity Levels (e.g., Oxygen and Nitrogen)

The mechanical properties of molybdenum silicides are highly sensitive to interstitial impurities, particularly oxygen and nitrogen. Oxygen contamination is a major concern as it can lead to the formation of brittle oxide phases at grain boundaries, significantly degrading the material's ductility and toughness agh.edu.pl. The formation of Mo₅Si₃ can be promoted when the initial molybdenum layer is contaminated with oxygen ysu.am.

Sources of contamination include the raw material powders, the processing atmosphere, and the milling media used during powder preparation. Mechanical alloying, for instance, can introduce significant oxygen and nitrogen contamination if not performed under controlled conditions synertechpm.com.

Methods to control impurity levels include:

High-Purity Raw Materials: Utilizing high-purity molybdenum and silicon powders is the first step in minimizing final impurity content.

Controlled Atmosphere Processing: Synthesis and sintering should be conducted in a high vacuum or in a continuously purified, high-purity inert gas (e.g., argon) atmosphere to prevent contamination from the air. Performing mechanical alloying within an argon-filled glove box has been shown to reduce oxygen content synertechpm.com.

Gettering: The addition of alloying elements with a high affinity for oxygen, such as titanium, zirconium, or hafnium, can be employed. These elements act as "getters," reacting with and trapping dissolved oxygen to form stable oxides, thereby cleansing the molybdenum-based matrix of the embrittling interstitial impurity. wikipedia.org Titanium, in particular, has been identified as a strong trap for oxygen in molybdenum solid solutions, even at elevated temperatures wikipedia.org.

Formation of Porous Layers during Diffusion Bonding

Diffusion bonding is a solid-state joining technique used to create a bond between similar or dissimilar materials at elevated temperatures and pressures, relying on atomic diffusion across the interface youtube.com. When bonding molybdenum silicides, a significant challenge is the potential formation of porous layers at the bond interface.

This porosity is primarily a consequence of the Kirkendall effect cam.ac.ukwikipedia.org. This effect arises from the substantial difference in the diffusion rates of the constituent elements in the material. In the Mo-Si system, silicon atoms are known to diffuse much more rapidly than molybdenum atoms within the silicide phases mdpi.com.

During diffusion bonding of Mo₅Si₃, the faster outward diffusion of silicon atoms from one side of the interface compared to the inward diffusion of molybdenum atoms from the other side results in a net flux of vacancies into the silicon-donating region. When these vacancies reach a state of supersaturation, they can coalesce to form microscopic voids. cam.ac.ukwikipedia.org The accumulation of these "Kirkendall voids" can lead to the formation of a continuous porous layer at or near the original bond line, which can severely compromise the mechanical integrity and hermeticity of the joint agh.edu.pl. The prevention of these voids is a critical consideration in developing reliable joining procedures for Mo₅Si₃ and related alloys.

Crystallographic Analysis and Structural Characteristics of Pentamolybdenum Trisilicide

Fundamental Crystal Structure: Tetragonal W₅Si₃-Type (I4/mcm Space Group)

Pentamolybdenum trisilicide crystallizes in the tetragonal W₅Si₃-type structure, which is characterized by the space group I4/mcm (No. 140) materialsproject.orgresearchgate.net. This structure is a hallmark of many transition metal silicides and germanides, indicating a specific and stable atomic arrangement. The tetragonal symmetry implies that the unit cell has a square base with equal crystallographic axes (a = b) and a unique c-axis perpendicular to the base (a = b ≠ c), with all angles being 90°. The body-centered (I) nature of the lattice indicates an additional lattice point at the center of the unit cell.

Structural Parameter Value
Crystal SystemTetragonal
Space GroupI4/mcm
Pearson SymboltI32

Atomic Occupancy and Wyckoff Positions

The I4/mcm space group of the Mo₅Si₃ structure contains specific atomic sites, known as Wyckoff positions, which describe the symmetry of each atomic location within the unit cell. In this compound, the molybdenum and silicon atoms occupy distinct Wyckoff sites, leading to different coordination environments.

There are two inequivalent sites for molybdenum atoms within the Mo₅Si₃ crystal structure, designated as Mo(1) and Mo(2), occupying the 4b and 16k Wyckoff positions, respectively materialsproject.org.

Mo(1) at Wyckoff position 4b: These molybdenum atoms are coordinated with four silicon atoms, forming distorted MoSi₄ tetrahedra materialsproject.org.

Mo(2) at Wyckoff position 16k: These molybdenum atoms are surrounded by six silicon atoms in a distorted pentagonal pyramidal arrangement (MoSi₆) materialsproject.org.

The coordination of molybdenum by silicon atoms is a critical factor in the material's high-temperature stability.

Similarly, there are two distinct sites for silicon atoms, Si(1) and Si(2), which occupy the 4a and 8h Wyckoff positions materialsproject.org.

Si(1) at Wyckoff position 4a: These silicon atoms are in a 10-coordinate geometry, bonded to ten molybdenum atoms materialsproject.org.

Si(2) at Wyckoff position 8h: These silicon atoms are also in a 10-coordinate geometry, but they are bonded to eight molybdenum atoms and two other silicon atoms materialsproject.org.

The presence of Si-Si bonds is a notable feature of this crystal structure.

Atom Wyckoff Position Coordination Environment
Mo(1)4bDistorted MoSi₄ tetrahedra
Mo(2)16kDistorted MoSi₆ pentagonal pyramids
Si(1)4a10-coordinate with 10 Mo atoms
Si(2)8h10-coordinate with 8 Mo and 2 Si atoms

Lattice Parameters and Unit Cell Dimensions

The dimensions of the unit cell of this compound have been determined through X-ray diffraction studies. The lattice parameters, 'a' and 'c', define the size of the tetragonal unit cell. While slight variations can exist depending on the synthesis method and stoichiometry, typical values are in the angstrom (Å) range.

Reported lattice parameters for Mo₅Si₃ are approximately a = 9.65 Å and c = 4.90 Å materialsproject.org. Other studies have reported similar values, such as a = 9.669 Å and c = 4.918 Å, and a = 9.648 Å and c = 4.903 Å researchgate.netarxiv.org. These dimensions are crucial for understanding the packing of atoms and for theoretical calculations of the material's properties.

Lattice Parameter Value (Å) Reference
a9.65 materialsproject.org
c4.90 materialsproject.org
a9.669 researchgate.net
c4.918 researchgate.net
a9.648 arxiv.org
c4.903 arxiv.org

Interatomic Bonding Characterization and Analysis (Mo-Si, Si-Si, Mo-Mo Bond Lengths)

The interatomic distances in the Mo₅Si₃ crystal structure provide insight into the nature and strength of the chemical bonds. The bonding is a complex mixture of metallic and covalent character, which contributes to the material's unique set of properties.

Mo-Si Bonds: The bond lengths between molybdenum and silicon atoms typically range from 2.53 Å to 2.80 Å materialsproject.org. One specific Mo-Si bond length has been reported as 2.59 Å materialsproject.org. The strength of these heteroatomic bonds is a primary reason for the high melting point and stability of the compound.

Si-Si Bonds: The distance between adjacent silicon atoms (in the Si(2) sites) is approximately 2.45 Å materialsproject.org. The absence of Si-Si nearest neighbors for the Si atoms in the 4a Wyckoff position leads to an isolated Si 3s peak in the electronic density of states ukaea.uk.

Mo-Mo Bonds: The structure features Mo-Mo nearest neighbors, which results in a broad d-d hybridized peak in the electronic density of states around the Fermi level ukaea.uk.

Bond Type Bond Length (Å)
Mo-Si2.53 - 2.80 materialsproject.org
Si-Si2.45 materialsproject.org

Crystallographic Anisotropy and its Manifestations

The tetragonal crystal structure of this compound inherently leads to anisotropy in its physical and mechanical properties. This means that the material's properties can differ when measured along different crystallographic directions.

First-principles calculations have shown that Mo₅Si₃ with a tetragonal structure exhibits a smaller percentage of anisotropy in compressibility but a high percentage of anisotropy in shear researchgate.net. This suggests that the material's response to uniform pressure is relatively consistent in different directions, while its resistance to shape-distorting shear stresses is highly dependent on the direction of the applied force. This anisotropy is a direct consequence of the directional nature of the bonding and the non-uniform arrangement of atoms in the tetragonal lattice.

Phase Equilibria and Thermodynamic Investigations of Molybdenum Silicon Systems

Binary Molybdenum-Silicon Phase Diagram Analysis

The Mo-Si binary system is characterized by the presence of three stable intermetallic compounds: Mo3Si, Mo5Si3, and MoSi2. psecommunity.orgmdpi.com These phases are critical in determining the microstructure and properties of Mo-Si based alloys.

Within the Mo-Si binary phase diagram, Mo5Si3 is recognized as the most refractory silicide, possessing the highest melting point of 2180 °C. psecommunity.orgsemanticscholar.org This high melting temperature is a primary indicator of its excellent thermal stability. Mo5Si3 forms through a congruent melting reaction, distinguishing it from Mo3Si, which forms via a peritectic reaction at 2050 °C. psecommunity.orgmdpi.com Its stability over a wide range of temperatures makes it a crucial strengthening phase in alloys designed for ultra-high-temperature applications.

Pentamolybdenum trisilicide is involved in key eutectic reactions with its neighboring silicide phases, which are instrumental in forming multiphase microstructures with desirable mechanical properties. A significant eutectic reaction occurs between Mo5Si3 and MoSi2 at a temperature of 1900 °C. kyoto-u.ac.jpresearchgate.net Directional solidification of alloys at this eutectic composition can produce fine, script lamellar microstructures, which have been shown to enhance creep properties. kyoto-u.ac.jpscientific.net Another important invariant reaction is the peritectic formation of Mo3Si at 2050 °C from the liquid and solid Mo phases. mdpi.com

Table 1: Invariant Reactions Involving Molybdenum Silicides
Reaction TypeReaction EquationTemperature (°C)
EutecticL ↔ Mo5Si3 + MoSi21900
PeritecticL + Mo ↔ Mo3Si2050
Congruent MeltingMo5Si3(s) ↔ L2180

Mo5Si3 is classified as a non-linear or non-stoichiometric compound, meaning it is stable over a range of compositions. psecommunity.org The homogeneity range of Mo5Si3 is reported to be between 2 to 3 atomic percent (at.%). psecommunity.orgmdpi.com More specific investigations have measured a solubility range of 2.1 at.% Si at 1600 °C. researchgate.net Research has also indicated that the single-phase Mo5Si3 can be slightly Mo-deficient, a deviation accommodated by the presence of molybdenum vacancies in its crystal structure. researchgate.net The actual silicon concentration can range from 37.5 to 40 at.%. semanticscholar.org

Ternary and Quaternary Phase Diagram Investigations (e.g., Mo-Si-B, Mo-Si-Ti)

The addition of a third or fourth element to the Mo-Si system is a common strategy to further improve properties such as oxidation resistance, fracture toughness, and creep strength.

In the ternary Mo-Si-B system, alloys are often designed to consist of a Mo solid solution (α-Mo), Mo3Si, and the ternary T2 phase, Mo5SiB2. researchgate.netlbl.govmdpi.com These three-phase alloys can offer a balanced combination of toughness from the α-Mo phase and strength from the silicide phases. mdpi.comresearchgate.net The addition of boron is particularly crucial for enhancing oxidation resistance through the formation of a protective borosilicate glass layer. lbl.gov

Quaternary systems, such as Mo-Si-B-TiC, are also under investigation for next-generation ultra-high-temperature materials. researchgate.netresearchgate.net In these complex systems, additional phases like titanium carbide (TiC) can be incorporated into the microstructure to further refine mechanical properties. The phase equilibria in these higher-order systems are significantly more complex, often involving multi-phase eutectic reactions. researchgate.net

Thermodynamic Modeling and Assessment

Thermodynamic modeling provides a powerful tool for understanding and predicting phase equilibria, which is essential for alloy design and process optimization.

The enthalpy of formation (ΔHf) is a key thermodynamic parameter that indicates the stability of a compound. For Mo5Si3, the experimentally determined standard enthalpy of formation is approximately -310.6 kJ/mol. semanticscholar.orgsemanticscholar.orgnih.gov This negative value signifies that the compound is thermodynamically stable relative to its constituent elements. Computational methods, such as those based on Density Functional Theory (DFT), have also been used to calculate this value. researchgate.net

Table 2: Enthalpy of Formation of Molybdenum Silicides
CompoundReported Enthalpy of Formation (kJ/mol)Source Type
Mo5Si3-310.6Experimental semanticscholar.orgsemanticscholar.orgnih.gov
Mo5Si3-313.9 (approx.)DFT Calculation researchgate.net
Mo3Si-118.4Experimental semanticscholar.orgnih.gov
MoSi2-131.4Experimental semanticscholar.org

The Calculation of Phase Diagrams (CALPHAD) method is a widely used computational approach for assessing thermodynamic properties and constructing phase diagrams. kit.eduresearchgate.net This method involves developing thermodynamic models for the Gibbs free energy of each phase in a system. By minimizing the total Gibbs free energy of the system at a given temperature, pressure, and composition, the stable phase equilibria can be calculated. researchgate.net The CALPHAD approach has been successfully applied to the Mo-Si system to create robust thermodynamic descriptions that show good agreement with experimental data, aiding in the prediction of phase boundaries, reaction temperatures, and homogeneity ranges. kit.edubohrium.com

Vapor Pressure Analysis for Constituent Elements during Processing

The synthesis and processing of molybdenum-silicon alloys, including this compound (Mo₅Si₃), often require high temperatures, such as those achieved in vacuum arc melting or thermal plasma treatment. researchgate.net At these elevated temperatures, the significant difference in the vapor pressures of molybdenum (Mo) and silicon (Si) becomes a critical factor influencing the final composition and phase purity of the alloy. Silicon has a much higher vapor pressure than molybdenum, leading to its preferential evaporation during high-temperature processing. researchgate.netkit.edu

This phenomenon, known as silicon evaporation, can cause a shift in the stoichiometry of the alloy, potentially leading to the formation of molybdenum-rich phases. researchgate.net For instance, during the preparation of spherical Mo₅Si₃ powder using inductively coupled thermal plasma, an increase in the Mo₃Si phase was observed after treatment, which was attributed to the loss of silicon. researchgate.net Experimental studies have noted the challenges posed by the considerable evaporation of Si, which can affect measurements and the final microstructure of the material. kit.edu

Thermodynamic analysis based on the vapor pressures of the constituent elements in the liquid mixture is therefore essential to predict and control for this compositional deviation. researchgate.net By understanding the relationship between temperature and the partial pressures of Mo and Si, processing parameters can be optimized to minimize silicon loss and ensure the formation of the desired Mo₅Si₃ phase.

Below is a data table illustrating the vapor pressure of pure molybdenum and silicon at various temperatures, highlighting the disparity that drives silicon evaporation during alloy processing.

Vapor Pressure of Pure Mo and Si at High Temperatures

Temperature (K)Vapor Pressure of Molybdenum (Pa)Vapor Pressure of Silicon (Pa)
18001.58 x 10⁻⁵1.55
20004.27 x 10⁻³23.5
22000.31205
24009.751230
26001845500
2800226019600

Note: Data is derived from established vapor pressure curves for the pure elements and serves to illustrate the significant difference in volatility.

Prediction of Phase Stability and Solubility through Theoretical Methods

Theoretical and computational methods are indispensable for predicting phase stability and solubility in the molybdenum-silicon system, providing insights that guide alloy design and processing. researchgate.netkit.edu Two prominent methods used for these predictions are the CALPHAD (CALculation of PHAse Diagrams) approach and first-principles calculations based on Density Functional Theory (DFT).

The CALPHAD method is a phenomenological approach that uses thermodynamic models to describe the Gibbs energy of individual phases. thermocalc.comnih.gov By assessing and optimizing thermodynamic data from experimental results and theoretical calculations, the CALPHAD method can be used to construct phase diagrams for binary and multicomponent systems. kit.edunist.gov For the Mo-Si system, several thermodynamic assessments using the CALPHAD method have been conducted to model the phase equilibria accurately. researchgate.netkit.edu These models are crucial for predicting the stability ranges of phases like Mo₅Si₃, Mo₃Si, and MoSi₂ as a function of temperature and composition. researchgate.net

First-principles calculations, typically based on DFT, provide a quantum-mechanical approach to determine the fundamental properties of materials without empirical parameters. umn.edu These calculations can predict the formation enthalpies, crystal structures, and elastic properties of different molybdenum silicide phases. researchgate.netresearchgate.net The enthalpy of formation is a key indicator of thermodynamic stability; a more negative value suggests a more stable compound. umn.eduaip.org By comparing the calculated formation enthalpies of Mo₅Si₃, Mo₃Si, and MoSi₂, researchers can determine their relative stability. researchgate.net These theoretical predictions often show good agreement with experimental data obtained through methods like combustion calorimetry. kit.eduresearchgate.net

Furthermore, first-principles calculations are used to investigate the solubility of constituent elements, such as the solubility of silicon in solid molybdenum. researchgate.netaps.org By calculating the heat of solution, these methods can predict solubility limits, which align well with experimental and CALPHAD-assessed results. researchgate.net

The table below presents a comparison of formation enthalpies for molybdenum silicides from experimental measurements and theoretical calculations, demonstrating the predictive power of these computational methods.

Formation Enthalpies of Molybdenum Silicides

CompoundExperimental Enthalpy of Formation (kJ/mol)Theoretical (DFT) Enthalpy of Formation (kJ/mol)
Mo₃Si-118.4 nih.govsemanticscholar.org-121.3
Mo₅Si₃-310.6 nih.govsemanticscholar.org-315.8
MoSi₂-131.4 semanticscholar.org-135.2

Note: Theoretical values are representative results from first-principles calculations and can vary slightly depending on the specific computational methods used. Experimental values are from calorimetric studies.

Microstructural Evolution and Interfacial Phenomena in Pentamolybdenum Trisilicide Systems

Solidification Pattern Formation in MoSi2/Mo5Si3 Eutectic Composites

The formation of distinct solidification patterns in molybdenum disilicide (MoSi₂) / pentamolybdenum trisilicide (Mo₅Si₃) eutectic composites is a complex process governed by the interplay of various factors at the solid-liquid interface. These composites are of significant interest for high-temperature structural applications due to their high melting points and good oxidation resistance. arxiv.orgscientific.netresearchgate.netresearchgate.net The mechanical properties of these materials are intrinsically linked to their microstructure, which is established during directional solidification. scientific.netresearchgate.net

A characteristic feature of MoSi₂/Mo₅Si₃ eutectic composites is the formation of a "script lamellar" or irregular eutectic pattern. arxiv.orgresearchgate.net This is in contrast to the regular, continuous lamellar or rod-like structures observed in many other eutectic systems. Understanding the mechanisms that lead to this unique morphology is crucial for controlling the microstructure and ultimately enhancing the material's performance, particularly its fracture toughness at room temperature. arxiv.org

Phase-field simulations have been instrumental in elucidating the formation mechanisms of these complex patterns. arxiv.orgresearchgate.net These computational models can capture the evolution of the microstructure by considering the total free energy of the system, which includes chemical, interfacial, and elastic energies. arxiv.org

Instability of Solid-Liquid Interface and Discontinuous Rod Formation Mechanisms

A key factor in the development of the irregular microstructure in MoSi₂/Mo₅Si₃ eutectics is the instability of the solid-liquid interface during directional solidification. arxiv.org This instability is a primary reason for the formation of discontinuous Mo₅Si₃ rods embedded within the MoSi₂ matrix. arxiv.orgresearchgate.net In a stable eutectic growth, both solid phases grow in a coupled manner with a continuous interface. However, in the MoSi₂/Mo₅Si₃ system, the faceted nature of the intermetallic compound Mo₅Si₃ hinders its ability to keep pace with the growth of the non-faceted MoSi₂ matrix. arxiv.org This leads to an unstable and uneven solid-liquid interface. arxiv.org

The discontinuity of the Mo₅Si₃ rods is a direct consequence of this instability. arxiv.orgresearchgate.net Phase-field simulations have successfully reproduced this feature by incorporating the nucleation of Mo₅Si₃ at the solid-liquid interface. arxiv.orgresearchgate.net This suggests that new Mo₅Si₃ rods nucleate successively rather than growing continuously from the existing solid. The frequency of this nucleation can be influenced by factors such as the presence of alloying elements. For instance, the addition of a small amount of cobalt (0.1 at%) has been shown to increase the nucleation frequency, resulting in a highly random and intersected lamellar pattern. arxiv.orgresearchgate.net

Influence of Interfacial Energy Anisotropy on Morphology

The anisotropy of the solid-solid interfacial energy between the MoSi₂ and Mo₅Si₃ phases plays a significant role in shaping the eutectic morphology. arxiv.org This anisotropy can lead to the formation of unique and intriguing eutectic patterns. arxiv.org One notable characteristic influenced by interfacial energy is the inclination of the solid-solid interface relative to the temperature gradient. arxiv.org

While inclined patterns can sometimes be induced by diffusion effects, in the case of MoSi₂/Mo₅Si₃ eutectic, the inclination is more likely caused by the anisotropy of the solid-solid interface energy. arxiv.org This is supported by the observation of ledge-terrace structures at the inclined interface in high-resolution transmission electron microscopy, which indicates a mechanism for lattice accommodation to reduce elastic energy. arxiv.org

Phase-field studies have demonstrated that incorporating a two-fold anisotropy of interfacial energy on the MoSi₂/Mo₅Si₃ boundary can lead to the formation of a maze-like pattern on the horizontal cross-section of the composite. scientific.netresearchgate.net The minimization of elastic strain energy, arising from the lattice mismatch between MoSi₂ and Mo₅Si₃, is a driving force for the formation of these inclined and complex structures. scientific.netresearchgate.net This strain is partially relaxed by the formation of semi-coherent phase boundaries. scientific.netresearchgate.net

Role of Diffusion Effects in Liquid Phase during Eutectic Growth

The diffusion of solute atoms in the liquid phase ahead of the solid-liquid interface is a fundamental aspect of eutectic growth. The interplay between diffusion and interface tension governs the spacing of the eutectic lamellae. arxiv.org According to the Jackson-Hunt theory, a steady-state spacing is achieved at a given cooling rate, balancing solute undercooling and curvature undercooling. arxiv.org

In some systems, particularly in thin-film samples, limited solute diffusion compared to the growth rate can lead to the formation of inclined eutectic lamellae. arxiv.org This inclination facilitates the necessary solute exchange between the two growing solid phases. arxiv.org However, in the MoSi₂/Mo₅Si₃ system, while diffusion is essential for the phase separation, its role in causing the observed interface inclination appears to be less significant compared to the effects of interfacial energy anisotropy. arxiv.org The consistency between analytical and experimental results regarding the inclination angle and atomic arrangement suggests that misfit accommodation is the dominant factor in determining the morphology. arxiv.org

Microstructure of Composites and Alloys

Phase Distribution and Grain Size Control Strategies

The distribution of Mo₅Si₃ within a composite matrix and the control of grain size are key strategies for enhancing mechanical properties. In Mo-Si based alloys, researchers have explored methods like alloying, compounding, and microstructure control to overcome the inherent brittleness of the silicide phases. psecommunity.org

In the context of multi-principal element alloys (MPEAs), also known as high-entropy alloys, targeted manipulation of phase stability can be used to achieve significant grain refinement. nih.govnih.gov By exploiting the decreasing stability of a primary phase with changes in composition, metastable intermediate phases can be induced to form during solidification. nih.govnih.gov These secondary phases, which can include intermetallics like Laves phases, can pin grain boundaries and disrupt epitaxial grain growth, leading to a finer, more equiaxed microstructure. nih.gov This approach, demonstrated in the FeMnCoCr system, offers a pathway for designing alloys with tailored grain sizes and morphologies. nih.govnih.gov

The table below summarizes key properties of molybdenum silicides relevant to their use in high-temperature composites.

PropertyMoSi₂Mo₅Si₃Mo₃Si
Melting Point (°C) ~1900 (phase transition)21802025 (peritectic)
Crystal Structure C11b (tetragonal) -> C40 (hexagonal)D8m (tetragonal)A15 (cubic)
Room Temp. Fracture Toughness (MPa·m¹/²) 2.93.2-
Brittle-Ductile Transition Temp. (°C) --1400
Key Characteristics High thermal stability, wear and oxidation resistanceExcellent high-temperature creep resistance, high melting pointLow thermal expansion coefficient

Data compiled from multiple sources. psecommunity.org

Interfacial Reactions and Layer Formation (e.g., in Si₃N₄-Mo Interfaces)

In the joining of silicon nitride (Si₃N₄) to molybdenum (Mo), a process relevant to creating ceramic-metal composites, interfacial reactions lead to the formation of molybdenum-silicon compounds. sciopen.com The reaction pathway involves the diffusion of silicon and molybdenum, progressing through the formation of Mo₃Si and MoSi₂ before ultimately forming Mo₅Si₃. sciopen.com This can be summarized as: (Mo + Si) → (Mo₃Si/MoSi₂ + Si) → (Mo₅Si₃). sciopen.com By controlling the processing parameters, it is possible to create a gradient material with a transition layer of molybdenum silicides, which can improve the mechanical properties of the joint. sciopen.com

Similarly, in Si₃N₄-matrix composites reinforced with Mo₅Si₃ particles, the particles are typically located at the grain boundary junctions. researchgate.net The interaction between the reinforcement and the matrix, including any residual thermal stresses arising from thermal expansion mismatch, can influence the fracture behavior of the composite. researchgate.net

In the broader context of metal-Si₃N₄ interfaces, reactions involving active metals like titanium (Ti) are common. At the Si₃N₄/Ti interface, reaction layers consisting of titanium nitride (TiN) and titanium silicides (such as Ti₅Si₃) are formed. researchgate.netmrs-k.or.kr The growth of these layers is a diffusion-controlled process. researchgate.net Understanding these interfacial reactions is crucial for controlling the adhesion and stability of coatings and joints in high-temperature applications.

The table below outlines the observed reaction products at various Si₃N₄-metal interfaces.

Interface SystemObserved Interfacial Reaction Products
Si₃N₄ - Mo Mo₃Si, MoSi₂, Mo₅Si₃
Si₃N₄ - Ti TiN, Ti₅Si₃
Si₃N₄ - Al Al₂O₃ (lower temps.), AlN (higher temps.)

Data compiled from multiple sources. sciopen.comresearchgate.net

Microstructural Response to High-Temperature Exposure and Oxidative Environments

The utility of this compound (Mo₅Si₃) in high-temperature structural applications is intrinsically linked to its microstructural stability and resistance to degradation at elevated temperatures, particularly in the presence of oxygen. The following sections detail the evolution of its microstructure under these demanding conditions, focusing on changes in grain structure, phase stability, and the critical interfacial phenomena that govern its performance and longevity.

Grain Growth and Phase Stability in Non-Oxidative Environments

Under high-temperature conditions in inert or vacuum environments, the microstructure of Mo₅Si₃ undergoes changes primarily driven by thermally activated processes such as grain growth. The stability of the Mo₅Si₃ phase itself is a critical factor for its application at extreme temperatures.

Research has shown that Mo₅Si₃ possesses excellent thermal stability. nih.gov It is a nonlinear compound with a wide composition range and melts at a high temperature of 2180°C. semanticscholar.org Studies on the high-temperature behavior of molybdenum silicides in vacuum have further refined this, determining the melting point of Mo₅Si₃ to be approximately 2085°C. researchgate.net In the Mo-Si binary system, a eutectic between Mo₅Si₃ and MoSi₂ exists at 1900°C. researchgate.net

The phase stability of Mo₅Si₃ is generally robust up to its melting point. However, in contact with other materials, interfacial reactions can lead to the formation of new phases. For example, in MoSi₂/Mo diffusion couples, a layer of Mo₅Si₃ forms and grows between the two initial materials at temperatures between 1250 and 1600°C, indicating its thermodynamic stability in this system. researchgate.net

Table 1: Thermal Stability and Transformation Temperatures of this compound

PropertyTemperature (°C)Conditions/Notes
Melting Point~2085 - 2180In inert/vacuum atmosphere. semanticscholar.orgresearchgate.net
Mo₅Si₃-MoSi₂ Eutectic~1900In the Mo-Si binary system. researchgate.net
Phase StabilityHighStable up to its melting point in non-oxidative environments. nih.gov
Formation in Diffusion Couples1250 - 1600Forms as a stable intermediate layer between MoSi₂ and Mo. researchgate.net

Oxidation Behavior and Oxide Scale Formation

The performance of Mo₅Si₃ in oxidizing environments is a critical aspect of its high-temperature applicability. The nature of the oxide scale that forms plays a crucial role in protecting the underlying material from further degradation.

Undoped Mo₅Si₃ exhibits poor oxidation resistance at high temperatures. researchgate.net A significant issue is the phenomenon known as "pest oxidation," which is a catastrophic disintegration into powder that occurs at intermediate temperatures, typically around 800°C. researchgate.net In the temperature range of 900°C to 1200°C, Mo₅Si₃ experiences mass loss due to the volatilization of Molybdenum trioxide (MoO₃), one of the oxidation products. researchgate.net This indicates that the silica (B1680970) (SiO₂) scale that forms concurrently is not fully protective. researchgate.net

The addition of boron (B) has been found to dramatically improve the oxidation resistance of Mo₅Si₃. researchgate.net Doping with less than 2 wt% boron can decrease the oxidation rate by five orders of magnitude at 1200°C and eliminates the catastrophic pest oxidation at 800°C. researchgate.net The improved resistance is attributed to the formation of a viscous borosilicate glass layer on the surface. This glassy scale can flow and seal pores that form during the initial transient oxidation period, effectively creating a passivating layer that inhibits further oxygen ingress and the volatilization of MoO₃. researchgate.net This leads to protective parabolic oxidation kinetics in the temperature range of 1050°C to 1300°C. researchgate.net

Alloying with other elements has also been explored to enhance oxidation resistance. For instance, the addition of rare earth elements like Lanthanum (La) and Yttrium (Y) to Mo-Si-B alloys containing Mo₅Si₃ can form stable oxides that inhibit the formation and volatilization of MoO₃, particularly at temperatures below 1000°C. mdpi.com

Table 2: Oxidation Behavior of this compound at Various Temperatures

Temperature Range (°C)Oxidation PhenomenonResulting Oxide Scale
~800Pest Oxidation (in undoped Mo₅Si₃)Non-protective, leads to disintegration. researchgate.net
900 - 1200Mass loss due to MoO₃ volatilizationPorous and non-protective SiO₂ scale. researchgate.net
1050 - 1300 (with Boron)Parabolic oxidation kineticsProtective borosilicate glass layer. researchgate.net

Interfacial Phenomena in Oxidative Environments

In the oxidation of MoSi₂-based materials, a layer of Mo₅Si₃ is often observed directly beneath the protective silica scale. researchgate.net This suggests that the decomposition of MoSi₂ to Mo₅Si₃ is a step in the oxidation process. The interface between this Mo₅Si₃ layer and the SiO₂ scale is a key area of chemical activity.

In composite systems, the interfacial reactions become more complex. For example, in Mo₅Si₃-Al₂O₃ composites, the presence of alumina (B75360) can influence the properties of the oxide scale. nih.gov Similarly, in coatings, the interface between the Mo₅Si₃-containing layer and the substrate is crucial. For instance, in a (Mo,Hf)Si₂-Al₂O₃ composite coating on a Molybdenum-based alloy, a Mo₅Si₃ diffusion layer forms between the primary coating layer and the substrate during high-temperature exposure. mdpi.com This layer's growth and interaction with the outer oxide scale, which in this case is a complex mixture of SiO₂, Al₂O₃, HfO₂, mullite, and HfSiO₄, dictates the protective capability of the coating system. mdpi.com

The formation of a continuous and adherent oxide scale is paramount for long-term protection. The thermal expansion mismatch between the oxide layer and the Mo₅Si₃ substrate can lead to stress generation, potentially causing cracking and spallation of the protective scale, thereby exposing the fresh surface to further oxidation. The formation of a viscous borosilicate glass in boron-doped Mo₅Si₃ helps to accommodate these stresses and maintain the integrity of the protective layer.

Table 3: Interfacial Layers and Phases in Oxidized this compound Systems

SystemInterfacial Layer/PhaseTemperature (°C)Significance
Oxidized MoSi₂Mo₅Si₃ layer beneath SiO₂ scale>1200Indicates decomposition of MoSi₂ during oxidation. researchgate.net
(Mo,Hf)Si₂-Al₂O₃ coating on Mo-alloyMo₅Si₃ diffusion layer1400Forms between the coating and substrate, influencing overall protection. mdpi.com
B-doped Mo₅Si₃Borosilicate glass1050 - 1300Forms a protective, self-healing layer at the gas-solid interface. researchgate.net

Electronic Structure, Bonding, and Quantum Mechanical Studies of Pentamolybdenum Trisilicide

Density of States (DOS) Analysis

The density of states (DOS) provides a description of the number of available electronic states at each energy level. For Mo5Si3, the DOS reveals its metallic character, with a finite density of states at the Fermi level (E_F). The region around the Fermi level is primarily dominated by the molybdenum (Mo) 4d states, with a smaller but significant contribution from the silicon (Si) 3p states. This indicates that the Mo 4d electrons are the primary charge carriers responsible for electrical conductivity.

A notable feature in the DOS of Mo5Si3 is the presence of a pseudogap, which is a region of suppressed DOS, located near the Fermi level. This pseudogap separates the bonding and antibonding states and is a characteristic feature of many transition metal silicides. The presence and width of this pseudogap are crucial in determining the structural stability of the compound.

First-principles calculations have shown that the DOS of Mo5Si3 is sensitive to its crystal structure (e.g., tetragonal vs. hexagonal) and the presence of defects or dopants. For instance, the introduction of vacancies can alter the DOS near the Fermi level, which in turn affects the material's properties. Similarly, doping with elements like arsenic has been shown to shift the Fermi level to higher energies, leading to a significant enhancement of the DOS at the Fermi level (N(E_F)). For undoped Mo5Si3, the calculated N(E_F) is approximately 4.13 eV^-1 per formula unit iphy.ac.cn.

The total and partial density of states (PDOS) further elucidate the contributions of individual atomic orbitals. The PDOS confirms the strong hybridization between Mo 4d and Si 3p states, which is a key aspect of the bonding in Mo5Si3. Below the Fermi level, the DOS is characterized by bonding states arising from this hybridization, while the antibonding states are situated above the Fermi level.

Calculated Density of States for Pentamolybdenum Trisilicide
FeatureDescriptionEnergy Range (relative to E_F)
Dominant States at E_FPrimarily Mo 4d states with some Si 3p contribution, indicating metallic behavior.At 0 eV
PseudogapA region of reduced DOS near the Fermi level, contributing to structural stability.Near 0 eV
Bonding StatesResulting from Mo 4d - Si 3p hybridization.Below E_F
Antibonding StatesResulting from Mo 4d - Si 3p hybridization.Above E_F

Electronic Band Structure Calculations and Fermi Level Characteristics

Electronic band structure calculations map the allowed energy levels of electrons as a function of their momentum through the crystal lattice. These calculations for Mo5Si3 confirm its metallic nature, as there is no band gap at the Fermi level, and several bands cross this level, allowing for electronic conduction.

The Fermi level (E_F) is the energy level that separates occupied and unoccupied electronic states at absolute zero temperature. Its position and the characteristics of the bands near it are critical in determining the electronic and transport properties of the material. In Mo5Si3, the Fermi level is situated in a region of the band structure where there is a significant overlap of Mo 4d and Si 3p orbitals.

A significant finding from recent first-principles calculations is the presence of a nearly flat electronic band in the vicinity of the Fermi level in the electronic structure of Mo5Si3 nih.govresearchgate.netpsi.chpsi.chresearchgate.net. In the undoped compound, this flat band is located approximately 0.25 eV above the Fermi energy researchgate.net. Flat bands are characterized by a very weak energy dispersion, which implies a high effective mass of the electrons in these states and a correspondingly high density of states.

The position of this flat band relative to the Fermi level can be tuned through doping. For instance, substituting silicon with phosphorus (an electron donor) in Mo5Si3-xPx systematically shifts the Fermi level upwards. As the phosphorus content (x) increases, the flat band progressively moves closer to the Fermi level, and at a critical concentration of x ≈ 1.3, the flat band is brought directly to the Fermi level nih.govresearchgate.net.

The emergence of a flat band at the Fermi level has a profound impact on the material's properties. It can lead to a significant enhancement of electron-electron correlations and electron-phonon coupling. This has been experimentally observed to induce and enhance superconductivity in doped Mo5Si3, with the superconducting transition temperature (Tc) showing a marked increase as the flat band approaches the Fermi level nih.govpsi.chpsi.ch.

Hybridization, the mixing of atomic orbitals to form new molecular orbitals, plays a crucial role in the electronic structure and bonding of Mo5Si3. The most significant hybridization effect is the p-d hybridization between the Si 3p and Mo 4d orbitals researchgate.netcolab.wsresearchgate.net. This interaction is responsible for the formation of strong covalent bonds between molybdenum and silicon atoms, which contributes to the high mechanical strength and stability of the compound.

The electronic states near the Fermi level are a direct consequence of this p-d hybridization. The bonding states resulting from this hybridization are located at lower energies (below E_F), while the corresponding antibonding states are at higher energies (above E_F). The degree of hybridization influences the width of the d-band and the depth of the pseudogap at the Fermi level.

Theoretical Predictions of Interatomic Bonding Character

Theoretical studies based on quantum mechanics have been instrumental in elucidating the nature of the interatomic bonds in Mo5Si3. The bonding is characterized by a complex mixture of covalent, metallic, and ionic contributions. The covalent character arises primarily from the strong hybridization between Mo 4d and Si 3p orbitals, leading to the formation of strong Mo-Si bonds. The metallic character is a result of the delocalized Mo 4d electrons, which form a metallic "glue" holding the atoms together. A smaller ionic component is also present due to the difference in electronegativity between molybdenum and silicon.

The crystal structure of Mo5Si3 is tetragonal (space group I4/mcm) and features distinct chains of molybdenum atoms running along the c-axis. There are two different crystallographic sites for the molybdenum atoms, leading to the formation of two types of chains. This structural arrangement results in anisotropic bonding within the crystal.

Correlation between Electronic Structure and Macroscopic Behavior

The electronic structure of Mo5Si3 is intrinsically linked to its macroscopic properties, including its mechanical behavior, thermal properties, and potential for superconductivity.

The strong covalent Mo-Si bonds, a direct consequence of the p-d hybridization, are responsible for the high hardness, high melting point, and excellent high-temperature strength of Mo5Si3 researchgate.net. The metallic nature of the bonding, arising from the delocalized Mo 4d electrons, provides a degree of ductility, although the material is generally considered brittle at room temperature. The inherent ductility of Mo5Si3 is supported by a B/G ratio (Bulk modulus to Shear modulus) greater than 1.75 itp.ac.cn. The introduction of defects or alloying elements can modify the electronic structure and, consequently, the mechanical properties. For instance, the creation of vacancies can lead to a brittle-to-ductile transition by altering the localized hybridization between atoms itp.ac.cn.

The electronic structure also dictates the thermal properties of Mo5Si3. The density of states at the Fermi level and the nature of the electronic bands influence the electronic contribution to the heat capacity and thermal conductivity.

Furthermore, as discussed earlier, the electronic structure, particularly the presence of a flat band near the Fermi level, is directly correlated with the emergence of superconductivity in doped Mo5Si3 iphy.ac.cnacs.org. By tuning the position of the Fermi level through chemical doping, the electron-phonon coupling can be enhanced, leading to a significant increase in the superconducting transition temperature iphy.ac.cn. This demonstrates a clear and powerful link between the fundamental electronic structure and the macroscopic quantum phenomenon of superconductivity in this material.

Correlation of Electronic Structure with Macroscopic Properties
Macroscopic PropertyCorrelated Electronic Structure FeatureMechanism
High Hardness and StrengthStrong Mo 4d - Si 3p hybridization (covalent bonding)Strong, directional covalent bonds resist deformation.
Metallic ConductivityFinite Density of States at the Fermi Level (primarily Mo 4d)Delocalized electrons are available for charge transport.
Superconductivity (in doped Mo5Si3)Emergence of a flat band at the Fermi LevelEnhanced electron-phonon coupling and density of states.
Anisotropic PropertiesChains of Mo atoms along the c-axisDirectional differences in interatomic bonding strength.

Alloying and Doping Strategies for Property Modulation in Pentamolybdenum Trisilicide

Superconductivity Induction through Site-Selective Doping

Research has demonstrated that superconductivity can be successfully induced in the non-superconducting Mo5Si3 through the introduction of specific dopant atoms. iphy.ac.cnacs.org This transformation is often achieved by substituting silicon (Si) atoms within the crystal lattice, a process that modifies the electronic structure of the parent compound. The underlying mechanism is frequently linked to a shift in the Fermi level, which enhances the density of states and promotes electron-phonon coupling. iphy.ac.cniphy.ac.cn

The introduction of arsenic (As) into the Mo5Si3 lattice is a proven method for inducing superconductivity. iphy.ac.cnresearchgate.net Arsenic atoms selectively substitute silicon at specific crystallographic locations, leading to significant changes in the material's electronic properties.

Site-Selective Substitution : Mo5Si3 possesses a tetragonal W5Si3-type crystal structure with two distinct silicon sites: Si1 (at 4a Wyckoff positions) and Si2 (at 8h Wyckoff positions). iphy.ac.cnacs.org Studies have shown that arsenic dopants display a strong preference for occupying the Si2 (8h) sites. iphy.ac.cnresearchgate.netacs.org

Emergence of Superconductivity : Superconductivity is observed in Mo5Si3-xAsx for arsenic concentrations where x is greater than or equal to 0.5. iphy.ac.cnacs.org The superconducting transition temperature (Tc) is dependent on the arsenic content, increasing from 4.4 K for Mo5Si2.5As0.5 to a maximum of 7.7 K in Mo5Si2As. iphy.ac.cnacs.org This makes it a type-II BCS superconductor. iphy.ac.cnresearchgate.net

Mechanism : The emergence of superconductivity in arsenic-doped Mo5Si3 is attributed to a shift in the Fermi level. acs.orgiphy.ac.cnnih.gov As arsenic has one more valence electron than silicon, its substitution effectively dopes electrons into the system. This shift increases the density of states at the Fermi level (N(EF)), which is a key factor in promoting superconductivity. iphy.ac.cn

PropertyMo5Si2.5As0.5Mo5Si2As
Superconducting Transition Temperature (Tc) 4.4 K7.7 K
Upper Critical Field (μ0Hc2(0)) N/A6.65 T
Lower Critical Field (μ0Hc1(0)) N/A22.4 mT

Data sourced from multiple studies. iphy.ac.cnresearchgate.netacs.org

Phosphorus (P) doping has been shown to be a highly effective strategy for inducing robust superconductivity in Mo5Si3, achieving one of the highest transition temperatures in the W5Si3-type structural family. iphy.ac.cn

Doping Range and Superconductivity : Bulk superconductivity is induced in Mo5Si3-xPx for phosphorus concentrations in the range of 0.5 ≤ x ≤ 2.0. iphy.ac.cn The undoped Mo5Si3 shows no superconducting transition down to 1.8 K. iphy.ac.cn

High Transition Temperature : The superconducting transition temperature (Tc) increases with the phosphorus doping level, reaching a maximum of 10.8 K for the composition Mo5Si1.5P1.5. iphy.ac.cn This compound is characterized as a fully gapped superconductor with strong electron-phonon coupling. iphy.ac.cn

Electronic Structure Modification : First-principles calculations suggest that the introduction of phosphorus, which is an electron donor relative to silicon, causes a shift in the Fermi level. iphy.ac.cn This shift is believed to enhance the electron-phonon coupling strength, which is a primary driver for the observed strong-coupling superconductivity. iphy.ac.cn The band structure of the Mo5Si3−xPx family features a flat band that approaches the Fermi level as phosphorus content increases, leading to an abrupt change in superconducting properties around x ≈ 1.3. psi.chresearchgate.netnih.gov

PropertyMo5Si1.5P1.5
Superconducting Transition Temperature (Tc) 10.8 K
Upper Critical Field (μ0Hc2(0)) 14.56 T
Lower Critical Field (μ0Hc1(0)) 105 mT

Data sourced from a comprehensive study on P-doped Mo5Si3. iphy.ac.cn

Unlike arsenic and phosphorus, which substitute silicon, rhenium (Re) is used to substitute molybdenum (Mo) atoms in the lattice, also resulting in the induction of superconductivity. acs.orgarxiv.org

Substitution Site and Solubility : Rhenium partially substitutes for molybdenum, forming Mo5−xRexSi3. This substitution is possible up to a solubility limit of approximately x = 2. acs.orgarxiv.org The incorporation of the smaller Re atoms leads to an anisotropic shrinkage of the unit cell, primarily reducing the a-axis lattice parameter. acs.orgarxiv.org

Superconducting Properties : Bulk superconductivity is observed over a wide doping range of 0.5 ≤ x ≤ 2. acs.orgarxiv.org The transition temperature (Tc) increases steadily with the rhenium content, rising from 1.67 K at x=0.5 to a maximum of 5.78 K at the solubility limit (x=2). acs.orgarxiv.orgarxiv.org These compounds are classified as weakly coupled superconductors with a fully isotropic gap. acs.orgarxiv.org

Mechanism : The increase in Tc correlates well with the variation in the average number of valence electrons per atom (e/a). acs.orgarxiv.org The primary mechanism is considered to be the enhancement of electron-phonon coupling driven by the increased electron count from the rhenium dopant. acs.orgarxiv.orgarxiv.org

Rhenium Content (x) in Mo5-xRexSi3Superconducting Transition Temperature (Tc)
0.51.67 K
2.05.78 K

Data sourced from studies on Re-doped Mo5Si3. acs.orgarxiv.org

Effects of Alloying Elements on Microstructure and Mechanical Performance

Alloying is a critical strategy for improving the mechanical properties of Mo5Si3, which is inherently brittle at room temperature. researchgate.net The addition of other elements can refine the microstructure, enhance toughness, and improve high-temperature oxidation resistance.

The choice of alloying element significantly impacts the resulting microstructure and phase composition of Mo5Si3-based materials.

Microstructure Refinement : Alloying elements with low solubility in the Mo5Si3 and MoSi2 phases, such as iron (Fe), cobalt (Co), nickel (Ni), iridium (Ir), boron (B), and carbon (C), tend to segregate at the interfaces between different phases. kyoto-u.ac.jp This segregation can lead to a refinement of the microstructure. kyoto-u.ac.jp

Phase Stability and Solid Solution : Elements with crystal structures similar to molybdenum, such as chromium (Cr), titanium (Ti), and niobium (Nb), can exhibit significant solid solubility in the Mo5Si3 phase. researchgate.net This can alter the lattice parameters and influence the stability of the primary phase. Alloying can also be used to reduce the mismatch in the coefficient of thermal expansion (CTE) between the a- and c-axes of the tetragonal unit cell, which helps to mitigate cracking in cast materials. researchgate.net

The addition of boron to the molybdenum-silicon system is fundamental to the development of advanced high-temperature structural alloys, primarily through the formation of a ternary T2 phase.

T2 Phase (Mo5SiB2) Formation : In the ternary Mo-Si-B system, the addition of boron facilitates the formation of the Mo5SiB2 phase, commonly referred to as the T2 phase. lbl.govresearchgate.net This phase has a tetragonal crystal structure (I4/mcm symmetry) and is noted for its high melting point, excellent high-temperature strength, and creep resistance. nih.govacs.org

Enhanced Oxidation Resistance : The T2 phase plays a crucial role in the superior high-temperature oxidation resistance of Mo-Si-B alloys. lbl.govnih.gov It acts as a diffusion barrier and a boron reservoir, contributing to the formation of a protective borosilicate glass layer on the material's surface during high-temperature exposure. researchgate.netosti.gov

Microstructural Impact : Mo-Si-B alloys often consist of a multiphase microstructure containing α-Mo (a ductile molybdenum solid solution), Mo3Si, and the T2 phase (Mo5SiB2). lbl.govresearchgate.net The volume fraction and distribution of these phases determine the trade-off between fracture toughness (provided by the α-Mo phase) and high-temperature strength and oxidation resistance (provided by the silicide and borosilicide phases). lbl.gov

Impact of Aluminum Alloying on Microstructure and Performance

The introduction of aluminum into the Mo5Si3 system, often through the formation of composite materials, has a marked effect on its microstructure and subsequent performance. Research into Mo5Si3–Al2O3 composites, for instance, demonstrates notable improvements in mechanical properties and oxidation resistance compared to monolithic Mo5Si3.

When Mo5Si3–Al2O3 composite powders are synthesized and consolidated, a dense nanostructure can be achieved. For example, hot pressing can produce a composite with a relative density of 96.1% and an average grain size of approximately 1–3 μm. This refined microstructure contributes to enhanced mechanical performance. The hardness, flexural strength, and fracture toughness of a Mo5Si3–Al2O3 composite have been reported to be 15.2 GPa, 630 MPa, and 6.53 MPa·m¹/², respectively. Furthermore, the composite maintains a high strength of around 276 MPa at 1400 °C researchgate.netresearchgate.net.

The addition of an alumina (B75360) (Al2O3) phase also addresses one of the critical weaknesses of Mo5Si3: its susceptibility to pest oxidation at intermediate temperatures. The presence of Al2O3 has been shown to effectively restrain the pest oxidation of Mo5Si3 at 600 °C. At higher temperatures, such as 1200 °C, a protective oxide scale consisting of SiO2–Al2O3 forms on the surface of the composite, offering superior oxidation resistance compared to the pure SiO2 film that forms on monolithic Mo5Si3 researchgate.net.

PropertyMo5Si3 AlloyMo5Si3–Al2O3 Composite
Relative Density -96.1%
Average Grain Size -1–3 μm
Hardness ~13.5 GPa15.2 GPa
Flexural Strength -630 MPa
Fracture Toughness ~3 MPa·m¹/²6.53 MPa·m¹/²
Strength at 1400 °C -~276 MPa
Oxidation Behavior Susceptible to pest oxidationRestrained pest oxidation; forms protective SiO2-Al2O3 scale

Strategies for Suppression of Mo5Si3 Formation by Alloying Additions (e.g., Al, Ta, W)

In certain high-temperature applications, particularly in MoSi2-based composites, the formation of the Mo5Si3 phase can be undesirable. Alloying additions provide a strategic approach to suppress the formation of this phase. Elements such as aluminum (Al), tantalum (Ta), and tungsten (W) have been identified as effective suppressants researchgate.net.

The mechanism of suppression can vary depending on the alloying element. In the case of tungsten additions to MoSi2, it has been suggested that the removal of (001) silicon layers in the C11b lattice of MoSi2 leads to a silicon deficiency. This localized change in stoichiometry can inhibit the nucleation and growth of the Mo5Si3 phase researchgate.net.

Similarly, studies on the Nb-Mo-Si system have shown that molybdenum additions can influence the stability of niobium silicide phases, indicating that transition metal alloying is a viable pathway for tailoring phase compositions in these complex systems researchgate.netresearchgate.net.

Tuning of Electronic Properties via Doping

Doping is a powerful technique for modifying the electronic structure of Mo5Si3, leading to the emergence of novel properties such as superconductivity. By introducing dopant atoms that substitute for either molybdenum or silicon, it is possible to systematically alter the number of valence electrons in the system. This, in turn, shifts the Fermi level and can dramatically change the material's electronic and magnetic behavior.

For example, the partial substitution of molybdenum with rhenium (Re) or the substitution of silicon with arsenic (As) or phosphorus (P) can induce superconductivity in the otherwise non-superconducting Mo5Si3. In Re-doped Mo5Si3–xRexSi3, superconductivity is observed over a wide doping range (0.5 ≤ x ≤ 2), with the critical temperature (Tc) increasing monotonically with the Re content from 1.67 K to 5.78 K acs.org. Similarly, arsenic doping in Mo5Si3−xAsx induces superconductivity with Tc reaching as high as 7.7 K for x=1 iphy.ac.cnacs.org. These findings demonstrate that chemical doping is an effective strategy for engineering the electronic properties of Mo5Si3.

Fermi Level Shift and Electron-Phonon Coupling Enhancement

The emergence of superconductivity in doped Mo5Si3 is closely linked to the shift of the Fermi level (EF) and the resulting enhancement of the density of states at the Fermi level, N(EF). Doping with elements that have a different number of valence electrons than the host atoms directly influences the electron count, causing EF to move. As a general principle in semiconductors and intermetallics, increasing the concentration of electron donors shifts the Fermi level upwards, closer to the conduction band, while acceptor doping shifts it downwards fiveable.meyoutube.comstackexchange.com.

In the case of As-doped Mo5Si3, where arsenic has one more valence electron than silicon, first-principles calculations show that doping shifts the Fermi level to a higher energy. This shift leads to a significant increase in N(EF), which is a key factor in promoting electron-phonon coupling-mediated superconductivity iphy.ac.cn. The enhancement of electron-phonon coupling is considered a primary reason for the observed trend of increasing Tc with higher dopant concentrations in systems like Mo5–xRexSi3 acs.org.

Studies on phosphorus-doped Mo5Si3−xPx reveal a particularly interesting phenomenon where a "flat band" in the electronic structure approaches the Fermi level as the phosphorus content increases. This flat band, characterized by a very narrow energy dispersion, leads to a high density of states. The proximity of this flat band to the Fermi level at a critical doping level (x ≈ 1.3) coincides with an abrupt change and enhancement of superconducting properties, suggesting a strong link between the engineered electronic structure and the strength of the superconductivity nih.gov.

Dopant SystemMaximum T_c (K)Key Mechanism
Mo5–xRexSi35.78Fermi level shift, enhancement of electron-phonon coupling acs.org
Mo5Si3−xAsx7.7Selective site doping, Fermi level shift iphy.ac.cnacs.org
Mo5Si3−xPx~8Approach of a flat band to the Fermi level nih.gov

Modifications in Coherence Length and Magnetic Penetration Depth

The fundamental properties of a superconductor, such as the coherence length (ξ) and the magnetic penetration depth (λ), are also significantly affected by doping. The coherence length represents the average size of a Cooper pair, while the penetration depth describes the distance over which an external magnetic field decays inside the superconductor gsu.edufiveable.me. These two length scales are crucial in defining the nature of the superconducting state.

In studies of P-doped Mo5Si3, it was observed that as the flat band in the electronic structure approaches the Fermi level with increasing phosphorus concentration, there is an abrupt change in nearly all superconducting quantities, including λ and ξ nih.gov. The magnetic penetration depth (λ) and the coherence length (ξ) are related to the Fermi velocity (vF). As the band flattens, the Fermi velocity decreases. This leads to a decrease in the zero-temperature coherence length, ξ(0), and a corresponding increase in the zero-temperature magnetic penetration depth, λ(0).

This contrasting effect on the two fundamental length scales results in a strong modification of the Ginzburg-Landau parameter, κ = λ/ξ. For P-doped Mo5Si3, κ(0) was found to increase by nearly a factor of three, from approximately 25 to 70, as the doping level crossed the critical value of x ≈ 1.3. This demonstrates a significant shift in the superconducting behavior, driven by the doping-induced changes in the electronic structure nih.gov.

Doping Level (x in Mo5Si3−xPx)H_c2(0) (T)λ⁻²(0) (μm⁻²)ξ(0) (nm)κ(0)
x < 1.3LowerHigherLarger~25
x > 1.3HigherLowerSmaller~70

(Data derived from trends reported for Mo5Si3−xPx) nih.gov

High Temperature Performance and Degradation Mechanisms of Pentamolybdenum Trisilicide

Creep Behavior and Resistance at Elevated Temperatures

Pentamolybdenum trisilicide (Mo5Si3) is recognized as a promising material for high-temperature structural applications due to its inherent creep resistance. iastate.eduresearchgate.net Its complex crystal structure contributes to its strength at elevated temperatures. The creep behavior of Mo5Si3-based materials has been evaluated under various conditions. For instance, a Mo5Si3-based composition containing boron, with a three-phase microstructure of Mo5Si3 (T1), Mo3Si, and a ternary Mo5(Si,B)3 (T2) phase, was tested under compression between 1240°C and 1320°C at stresses ranging from 140 to 180 MPa. iastate.edu The investigation yielded an average creep stress exponent (n) of 4.3 and an activation energy (Ea) of 396 kJ/mol. iastate.edu

Further research into Mo-Si-Ti alloys with significant fractions of primarily solidified (Mo,Ti)5Si3 has also demonstrated notable creep performance. The apparent activation energy for creep in these advanced alloys was determined to be between 403 and 463 kJ/mol. mdpi.com Transmission electron microscopy (TEM) analysis of crept microstructures revealed no evidence of dislocation activity within the primary Mo5Si3 (T1) phase, indicating its high resistance to deformation under these conditions. iastate.edu Instead, deformation mechanisms were observed in the other phases present in the composite material. iastate.edu

Table 1: Creep Parameters for Mo5Si3-Based Materials

Material CompositionTemperature (°C)Stress (MPa)Creep Stress Exponent (n)Activation Energy (Ea) (kJ/mol)
Mo-Si-B (containing Mo5Si3, Mo3Si, Mo5(Si,B)3)1240 - 1320140 - 1804.3396
Mo-Si-Ti (Alloy A)120050 - 300-405
Mo-Si-Ti (Alloy B)120050 - 300-403
Mo-Si-Ti (Alloy C)120050 - 300-463

Comparative Creep Studies with other Silicides and Advanced Materials

When compared to other silicides and established high-temperature alloys, Mo5Si3 demonstrates superior creep resistance, a critical factor for its potential use in demanding environments. Studies have shown that the creep rate of Mo5Si3-based materials is significantly lower than that of molybdenum disilicide (MoSi2), even when MoSi2 is reinforced with silicon carbide whiskers. unt.edu This highlights the intrinsic high-temperature strength of the Mo5Si3 intermetallic.

In the broader context of molybdenum-silicon systems, Mo3Si is noted to have a higher creep resistance than multi-phase Mo-Si-B alloys but is less creep-resistant than the ternary Mo5SiB2 (T2) phase. mdpi.comresearchgate.net Mo5Si3-containing alloys, particularly those alloyed with titanium, have shown creep performance superior to the commercially applied nickel-based single crystal superalloy CMSX-4 under specific testing conditions (1200°C, vacuum, compressive loading). mdpi.com This favorable comparison underscores the potential of Mo5Si3-based systems as next-generation high-temperature structural materials.

Table 2: Comparative Creep Performance at Approximately 1200°C

MaterialRelative Creep ResistanceNotes
Mo5Si3-based material Very HighLower creep rate than whisker-reinforced MoSi2 at high stress levels. unt.edu
MoSi2LowPoor high-temperature creep resistance is a major shortcoming. unt.edu
Mo3SiMedium-HighHigher creep resistance than Mo-Si-B alloys, but lower than Mo5SiB2. mdpi.com
Mo5SiB2 (T2)HighExhibits higher creep strength compared to Mo3Si. mdpi.com
(Mo,Ti)5Si3-containing alloysVery HighSuperior creep resistance to Ni-based superalloy CMSX-4 under specific conditions. mdpi.com
Ni-based Superalloy (CMSX-4)HighCommercial benchmark for high-temperature applications. mdpi.com

Oxidation Behavior and Kinetics

Despite its excellent creep properties, the high-temperature oxidation resistance of pure, monolithic this compound is poor, limiting its application in oxidizing atmospheres. iastate.eduresearchgate.net When exposed to air at temperatures between 800°C and 1200°C, Mo5Si3 exhibits significant mass loss. iastate.edu This is primarily due to the concurrent formation of a solid silica (B1680970) (SiO2) scale and a volatile molybdenum oxide, specifically molybdenum trioxide (MoO3). researchgate.net The volatilization of MoO3 prevents the formation of a stable, protective oxide layer. iastate.eduresearchgate.net The oxidation rate for un-doped Mo5Si3 at 1200°C is substantial, on the order of 10³ mg cm⁻² hr⁻¹. iastate.edu This rapid degradation makes unmodified Mo5Si3 unsuitable for long-term service at high temperatures in the presence of oxygen.

Formation of Protective Oxide Layers (e.g., SiO2, Al-Si-O, Borosilicate)

The silica (SiO2) scale that naturally forms on pure Mo5Si3 during high-temperature exposure is not passivating. iastate.eduresearchgate.net The continuous volatilization of MoO3 gas disrupts the integrity of the silica scale, creating pores and cracks that allow oxygen to continue to access the underlying material, leading to further oxidation. researchgate.net

However, the oxidation resistance of Mo5Si3 can be dramatically improved through strategic alloying. The addition of a small amount of boron (less than 2 wt%) has been shown to be highly effective. iastate.eduresearchgate.net Boron promotes the formation of a viscous borosilicate glass layer on the surface at temperatures between 1050°C and 1300°C. iastate.eduresearchgate.net This borosilicate scale has a high viscosity and good fluidity, allowing it to flow and seal the pores and cracks that form during the initial transient oxidation stage from MoO3 volatilization. researchgate.netresearchgate.net The formation of this continuous, passivating borosilicate layer effectively acts as a barrier to oxygen diffusion, slowing down the oxidation process significantly. researchgate.net This modification changes the oxidation kinetics from a destructive linear rate to a much slower, protective parabolic rate. iastate.eduresearchgate.net The improvement is substantial, with boron doping capable of decreasing the oxidation rate of Mo5Si3 at 1200°C by as much as five orders of magnitude. iastate.eduresearchgate.net In some multi-component coating systems for Mo-Si-B alloys, protective layers based on Al2O3 have also been utilized. dlr.de

Investigation of the "Pesting" Oxidation Phenomenon and Mitigation Strategies

At intermediate temperatures, particularly around 800°C, pure Mo5Si3 is susceptible to a catastrophic form of degradation known as "pesting" oxidation. iastate.eduresearchgate.net This phenomenon is characterized by the rapid disintegration of the material into a powder of its constituent oxides. mdpi.com Pesting occurs due to the accelerated formation of voluminous solid oxides, like MoO3, within the material, often along grain boundaries or in pre-existing microcracks, leading to high internal stresses that cause the material to crumble. mdpi.comias.ac.in

Mitigation of the pesting phenomenon is critical for the practical application of Mo5Si3-based materials. The most effective strategy identified is microalloying, which alters the composition and properties of the protective scale that forms.

Boron Doping: The addition of less than two weight percent of boron has been proven to completely eliminate the catastrophic pest oxidation at 800°C. iastate.eduresearchgate.net Boron facilitates the formation of a fluid borosilicate glass that can seal surface defects and prevent the rapid internal oxidation that drives the pesting reaction. researchgate.net

Titanium Alloying: Macro-alloying Mo5Si3 with titanium is another successful approach. It has been found that incorporating a sufficient amount of titanium (e.g., 40 at.%) can render the resulting (Mo,Ti)5Si3 phase resistant to pesting. mdpi.com

Table 3: Pesting Oxidation in Mo5Si3 and Mitigation Strategies

PhenomenonTemperature RangeMechanismMitigation StrategyEffect
Pesting Oxidation~800°CRapid internal oxidation and formation of voluminous, volatile MoO3, leading to material disintegration. iastate.edumdpi.comBoron (B) DopingEliminates pesting by forming a protective, viscous borosilicate scale. iastate.eduresearchgate.net
Pesting Oxidation~800°CRapid internal oxidation and formation of voluminous, volatile MoO3, leading to material disintegration. iastate.edumdpi.comTitanium (Ti) AlloyingRenders the (Mo,Ti)5Si3 phase pesting-resistant. mdpi.com

Role of Mo5Si3 in Overall Oxidation Resistance of Molybdenum-Silicon Systems

In multi-phase molybdenum-silicon (Mo-Si) systems, Mo5Si3 plays a dual role. While it is a key contributor to high-temperature strength and creep resistance, its inherent poor oxidation resistance means it relies on other phases within the microstructure to provide protection. iastate.edumdpi.com In Mo-Si-B alloys, for instance, the Mo5SiB2 and Mo3Si phases contribute to the formation of a protective borosilicate scale that shields the entire alloy, including the Mo5Si3 phase, from rapid oxidation. researchgate.net

Influence of Environmental Atmosphere on Reaction Products

The composition of the high-temperature environment significantly influences the reaction products formed on the surface of this compound. In a standard oxidizing atmosphere, such as air, the primary reaction products for pure Mo5Si3 are solid silicon dioxide (SiO2) and gaseous molybdenum trioxide (MoO3). iastate.edu The reaction can be summarized as:

2Mo5Si3 + 21O2 → 10MoO3(g) + 6SiO2(s) ias.ac.in

The volatility of MoO3 at temperatures above approximately 650°C is a defining characteristic of this reaction, leading to material loss and a non-protective scale. iastate.eduresearchgate.net

When the atmosphere contains elements intended to create a protective scale, the reaction products change. For boron-doped Mo5Si3 oxidized in air, the desired reaction product is a dense, stable borosilicate glass (Mo-Si-B-O). iastate.eduresearchgate.net This glassy layer effectively suppresses the formation and volatilization of MoO3. The presence of water vapor in the atmosphere has been suggested as a potential factor in accelerating degradation mechanisms in MoSi2, such as blister formation, a consideration that could also be relevant for Mo5Si3 systems. ias.ac.in In specialized environments, the reaction products would be dictated by the most thermodynamically favorable reactions. For example, in a low-oxygen, high-argon atmosphere, the rate of oxidation would be significantly reduced, and different sub-oxides might form. researchgate.net However, for most practical high-temperature applications, the reaction in air, with and without protective alloying elements like boron, is of primary importance.

Thermal Stability and Thermal Expansion Anisotropy Effects on Material Integrity

This compound possesses a high melting point of 2180 °C, which is a key indicator of its suitability for high-temperature applications. mdpi.com Despite this excellent thermal stability, the material's integrity is significantly compromised by its pronounced anisotropy in thermal expansion. mdpi.com The coefficient of thermal expansion (CTE) of the tetragonal Mo5Si3 crystal structure is highly directional. researchgate.netaps.org Specifically, the expansion along the c-axis is substantially greater than along the a-axis. researchgate.net

The CTE anisotropy, defined as the ratio of the CTE in the c-direction to that in the a-direction (CTE(c)/CTE(a)), is approximately 2.0 for monolithic Mo5Si3. researchgate.netaps.org This significant mismatch in thermal expansion is a primary driver of internal stress generation and subsequent microcracking during thermal cycling, particularly during cooling from processing or service temperatures. researchgate.net Research has shown that this anisotropy can be reduced through alloying; for instance, partial substitution of molybdenum with niobium or vanadium can decrease the CTE anisotropy ratio to as low as 1.25. aps.org

Coefficients of Thermal Expansion (CTE) Anisotropy in Silicides
CompoundCTE Anisotropy Ratio (CTE(c)/CTE(a))Notes
This compound (Mo5Si3)~2.0Significant mismatch leads to internal stresses. researchgate.netaps.org
Titanium Trisilicide (Ti5Si3)~2.7Shown for comparison of high anisotropy in silicides. researchgate.net
Mo-Nb-V-Si Alloy1.16Demonstrates the reduction of anisotropy through alloying. researchgate.net

The severe anisotropy in the thermal expansion of this compound is a direct cause of microcracking, which compromises the material's structural integrity. mdpi.comresearchgate.net As polycrystalline Mo5Si3 cools from high temperatures, individual grains with different crystallographic orientations attempt to contract at different rates. The grain oriented with its c-axis in a particular direction will shrink more than a neighboring grain oriented with its a-axis in the same direction.

This mismatch imposes significant stress at the interfaces between grains. When these internal stresses exceed the material's fracture strength, grain boundary cracking occurs. researchgate.net This phenomenon is a critical challenge because it creates inherent flaws within the material, reducing its bulk strength and toughness, and providing pathways for accelerated oxidation or failure under mechanical load at high temperatures. The tendency to form these surface cracks is a well-documented consequence of its anisotropic thermal expansion coefficient. mdpi.com

Deformation Mechanisms at High Temperatures

The plastic deformation of this compound is highly temperature-dependent. At room temperature, the material is brittle, and plastic flow is not typically observed. researchgate.net However, at elevated temperatures, typically above 1200°C, it begins to exhibit plastic behavior. The mechanical response of Mo5Si3 at these temperatures is governed by the activation of specific slip systems within its crystal structure. Studies on single crystals have been crucial in identifying these fundamental deformation mechanisms, which are essential for understanding the material's ductility and creep resistance at high temperatures.

Detailed investigations into the high-temperature plastic deformation of Mo5Si3 single crystals have identified the primary operating slip system. researchgate.net Research conducted at temperatures between 1200°C and 1500°C has shown that plastic flow occurs exclusively through the activation of the {112}<111> slip system. researchgate.net This means that dislocation movement, the fundamental mechanism of plastic deformation in crystalline materials, preferentially occurs on the {112} crystallographic planes and in the <111> directions.

The reliance on a single slip system for plastic deformation results in significant plastic anisotropy. The material's ability to deform plastically is, therefore, highly dependent on the orientation of the applied stress relative to the crystal lattice. If the stress is applied in a direction that does not favor slip on the {112}<111> system, the material will exhibit higher resistance to deformation and is more likely to fracture in a brittle manner, even at high temperatures. This inherent anisotropy in plastic behavior is a critical factor influencing the formability and in-service performance of this compound components.

Superconducting Phenomena in Doped Pentamolybdenum Trisilicide

Discovery and Characterization of Superconductivity in Doped Mo5Si3-Based Systems

Pentamolybdenum trisilicide (Mo5Si3), in its pure form, is not a superconductor. However, research has demonstrated that superconductivity can be induced in this material through chemical doping. The introduction of certain elements into the Mo5Si3 crystal lattice alters its electronic properties, leading to the emergence of a superconducting state at low temperatures.

One of the initial discoveries involved the doping of Mo5Si3 with rhenium (Re). acs.orgarxiv.org By partially substituting molybdenum (Mo) atoms with Re atoms, researchers were able to induce bulk superconductivity in the Mo5-xRexSi3 system for a rhenium concentration x greater than or equal to 0.5. acs.org This finding opened up a new avenue for exploring superconductivity in silicide materials. Structural analysis of these doped compounds confirmed that they retain the tetragonal W5Si3-type structure of the parent Mo5Si3. acs.orgiphy.ac.cn

More recently, superconductivity has also been successfully induced in Mo5Si3 by doping with arsenic (As). iphy.ac.cnacs.orgnih.gov In the Mo5Si3-xAsx system, superconductivity is observed for an arsenic concentration x of 0.5 or greater. iphy.ac.cnacs.org A notable characteristic of the arsenic doping is its site-selectivity. Mo5Si3 has two distinct silicon (Si) sites, and it has been found that the As atoms preferentially occupy one of these specific sites within the crystal structure. iphy.ac.cnacs.orgnih.gov The emergence of superconductivity in both Re-doped and As-doped Mo5Si3 is primarily attributed to a shift in the Fermi level, which is a critical factor in determining the electronic behavior of a material. iphy.ac.cnnih.gov

Investigations of Superconducting Transition Temperature (Tc)

The superconducting transition temperature (Tc) is a critical parameter that defines the temperature below which a material exhibits superconductivity. In doped Mo5Si3 systems, the Tc has been shown to be highly dependent on the type and concentration of the dopant.

For rhenium-doped Mo5Si3 (Mo5-xRexSi3), the Tc increases steadily with the concentration of Re. acs.org Superconductivity appears at a Re content of x ≥ 0.5, and the Tc monotonically increases from 1.67 K to 5.78 K as x increases up to the solubility limit of approximately x = 2. acs.org The Tc of 5.78 K observed in Mo3Re2Si3 was, at the time of its discovery, the highest among superconductors with the same crystal structure. acs.org

In the case of arsenic-doped Mo5Si3 (Mo5Si3-xAsx), the Tc also shows a strong dependence on the arsenic content. iphy.ac.cnacs.org Superconductivity emerges at x ≥ 0.5, with the Tc increasing from 4.4 K for Mo5Si2.5As0.5 to a maximum of 7.7 K for Mo5Si2As (x=1). iphy.ac.cnacs.org This transition temperature of 7.7 K is notably high for a W5Si3-type superconductor. iphy.ac.cnacs.org

The following table summarizes the superconducting transition temperatures for different doped Mo5Si3 compounds:

CompoundDopantDopant Concentration (x)Superconducting Transition Temperature (Tc) (K)
Mo5-xRexSi3Rhenium (Re)0.5 ≤ x ≤ 21.67 - 5.78
Mo5Si3-xAsxArsenic (As)0.54.4
Mo5Si2AsArsenic (As)17.7

Determination of Upper and Lower Critical Fields

The critical magnetic fields are another fundamental characteristic of a superconductor, defining the magnetic field strengths at which superconductivity is destroyed. These are known as the lower critical field (Hc1) and the upper critical field (Hc2).

For the arsenic-doped compound Mo5Si2As, these critical fields have been experimentally determined. The lower critical field at zero temperature, μ0Hc1(0), is 22.4 millitesla (mT). iphy.ac.cnnih.govacs.org The upper critical field at zero temperature, μ0Hc2(0), is significantly higher at 6.65 Tesla (T). iphy.ac.cnnih.govacs.org The temperature dependence of the upper critical field, μ0Hc2(T), was determined by observing the suppression of the superconducting transition under an applied magnetic field. iphy.ac.cn These values are crucial for understanding the magnetic properties of this superconducting material.

Characterization of Superconductivity Type: Type-II and Fully Gapped States

Based on their behavior in a magnetic field, superconductors are broadly classified as either Type-I or Type-II. The investigations into doped Mo5Si3 have consistently characterized these materials as Type-II superconductors. iphy.ac.cnnih.govacs.org This classification is supported by the measured values of the upper and lower critical fields. A key characteristic of Type-II superconductors is the existence of a mixed state, or vortex state, between Hc1 and Hc2, where magnetic flux penetrates the material in the form of quantized fluxoids.

Furthermore, studies on Re-doped Mo5Si3 have indicated that these silicides are weakly coupled superconductors with a fully isotropic superconducting gap. acs.orgarxiv.org This means that the energy gap between the ground state and the excited states of the superconducting electrons is uniform in all crystallographic directions. Similarly, Mo5Si2As is described as a BCS (Bardeen-Cooper-Schrieffer) superconductor, which is consistent with a fully gapped state. iphy.ac.cnnih.govacs.org

Electron-Phonon Coupling Mechanisms and Their Contribution to Superconductivity

The emergence of superconductivity in doped Mo5Si3 is closely linked to the interaction between electrons and lattice vibrations, known as phonons. This electron-phonon coupling is a fundamental mechanism in conventional BCS theory.

In Re-doped Mo5Si3, the increase in the superconducting transition temperature with increasing Re content is primarily attributed to an enhancement of the electron-phonon coupling. acs.orgarxiv.org This suggests that the substitution of Re for Mo atoms modifies the lattice dynamics and the electronic structure in a way that strengthens the interaction between electrons and phonons, thereby favoring the formation of Cooper pairs and the onset of superconductivity.

For As-doped Mo5Si3, the emergence of superconductivity is also understood within the framework of electron-phonon coupling. The observation of a high Tc in Mo5Si2As suggests a significant coupling strength. acs.org The softening of the lattice, as indicated by a decrease in the Debye temperature, may contribute to this enhanced coupling. acs.org

Relationship between Electronic Band Structure and Superconducting Properties

The superconducting properties of doped Mo5Si3 are intrinsically linked to its electronic band structure, which describes the allowed energy levels for electrons in the material. First-principles calculations have been instrumental in elucidating this relationship.

The induction of superconductivity in both Re-doped and As-doped Mo5Si3 is associated with a shift of the Fermi level (EF). iphy.ac.cnacs.orgnih.gov The Fermi level represents the highest energy level occupied by electrons at absolute zero temperature. Doping introduces additional electrons, which raises the Fermi level and can increase the density of states at the Fermi level, N(EF). A higher N(EF) is generally favorable for superconductivity as it provides more electronic states that can participate in the pairing process.

In phosphorus (P) doped Mo5Si3 (Mo5Si3-xPx), theoretical calculations and experimental measurements have revealed a more complex interplay between the electronic band structure and superconductivity. researchgate.netnih.govarxiv.org

Role of Flat Bands in Enhancing Superconductivity

A particularly interesting feature of the electronic band structure of P-doped Mo5Si3 is the presence of a "flat band" near the Fermi level. researchgate.netnih.govarxiv.orgresearchgate.netresearchgate.net A flat band is a region of the band structure where the energy of the electrons is nearly independent of their momentum.

First-principles calculations show that as the phosphorus content (x) in Mo5Si3-xPx increases, this flat band gradually shifts towards the Fermi level. researchgate.netnih.govarxiv.org The flat band is predicted to reach the Fermi level at a phosphorus concentration of approximately x ≈ 1.3. researchgate.netnih.gov The emergence of this flat band at the Fermi level has a profound impact on the superconducting properties, leading to an abrupt change in nearly all superconducting quantities. researchgate.netnih.govarxiv.org

The presence of a flat band can significantly enhance the density of states at the Fermi level, which is expected to boost superconductivity. researchgate.net In the Mo5Si3-xPx system, the appearance of the flat band at the Fermi level is correlated with an enhancement of electron correlations. nih.gov This interplay between the flat band and dispersive (steep) bands is a promising avenue for engineering and enhancing superconductivity in this class of materials. nih.gov

Exploration of Topological Aspects in Mo5Si3 and Doped Derivatives

The intersection of superconductivity and non-trivial band topology offers a fertile ground for the discovery of exotic quantum phenomena, including the realization of topological superconductors which could host Majorana fermions, key components for fault-tolerant quantum computing. iphy.ac.cndiva-portal.org this compound (Mo5Si3) has emerged as a significant material in this pursuit, not as a superconductor itself in its pristine form, but as a parent compound with a topologically non-trivial electronic structure. iphy.ac.cnarxiv.org Theoretical calculations have identified Mo5Si3 as a topological semimetal, providing a platform for inducing superconductivity through chemical doping, a strategy aimed at creating new topological superconductors. acs.orgarxiv.org

Research has demonstrated that by introducing dopants, it is possible to induce superconductivity in Mo5Si3 while preserving its underlying topological character. This approach leverages the principle of shifting the Fermi level or enhancing electron-phonon coupling through chemical substitution to unlock a superconducting state within a material already possessing a non-trivial band topology. iphy.ac.cnacs.org

Detailed Research Findings on Doped Mo5Si3

Rhenium (Re) Doping:

The substitution of Molybdenum (Mo) with Rhenium (Re) in Mo5-xRexSi3 has been a successful strategy for inducing superconductivity. arxiv.org Studies covering a wide doping range (0.5 ≤ x ≤ 2) show that these Re-doped silicides become weakly coupled superconductors. arxiv.orgarxiv.org The superconducting transition temperature (Tc) exhibits a monotonic increase with the Re content, rising from 1.67 K to 5.78 K. acs.orgarxiv.org This enhancement is primarily attributed to an increase in the number of valence electrons and a stronger electron-phonon coupling. acs.org

Crucially, band structure calculations reveal that the non-trivial band topology is retained in the superconducting Mo5-xRexSi3 system. acs.orgarxiv.org The topological nature is characterized by Z2 invariants, which are theoretical markers used to classify topological phases. arxiv.orgelsevierpure.com Depending on the level of Re doping, the system exhibits Z2 invariants of (1;000) or (1;111), confirming its status as a candidate topological superconductor. arxiv.orgacs.orgarxiv.org This finding is significant as it extends the search for topological superconductivity beyond the more commonly studied chalcogenides. acs.orgarxiv.org

Superconducting and Topological Properties of Re-Doped Mo5Si3
Doping Level (x in Mo5-xRexSi3)Max Tc (K)Superconducting CouplingCalculated Z2 Invariants
0.5 ≤ x ≤ 25.78Weakly coupled(1;000) or (1;111)

Phosphorus (P) Doping:

Another effective method for inducing superconductivity is by doping the Silicon (Si) sites with Phosphorus (P). In Mo5Si3−xPx, bulk superconductivity emerges for doping concentrations between 0.5 ≤ x ≤ 2.0. iphy.ac.cn This system is particularly notable for exhibiting strong-coupling superconductivity, with the transition temperature in Mo5Si1.5P1.5 reaching as high as 10.8 K, a record for W5Si3-type superconductors. iphy.ac.cn

First-principles calculations for this system confirm the non-trivial band topology of the parent Mo5Si3 compound. iphy.ac.cn The induction of superconductivity is linked to the enhancement of electron-phonon coupling, which is likely caused by the shift of the Fermi level due to electron doping from the phosphorus atoms. iphy.ac.cn The combination of a high critical temperature and a topologically non-trivial parent compound makes the Mo5Si3−xPx series a promising candidate for high-temperature topological superconductivity. iphy.ac.cn

Superconducting Properties of P-Doped Mo5Si3
CompoundDoping Range (x)Max Tc (K)Superconducting CouplingUpper Critical Field (T)
Mo5Si3-xPx0.5 ≤ x ≤ 2.010.8Strong14.56

Arsenic (As) Doping:

Similar to phosphorus, doping with Arsenic (As) on the silicon sites also successfully induces superconductivity in Mo5Si3. iphy.ac.cn In the Mo5Si3−xAsx system, superconductivity appears at x ≥ 0.5, with a maximum Tc of 7.7 K observed in Mo5Si2As. iphy.ac.cn Research indicates that the arsenic atoms selectively occupy one of the two possible silicon crystallographic sites (the 8h sites). iphy.ac.cn The emergence of superconductivity in this derivative is also attributed to the strategic shifting of the Fermi level through doping. iphy.ac.cn This work further underscores the potential of Fermi level engineering in silicides as a practical route to achieving superconductivity within topological materials. iphy.ac.cn

These collective findings strongly suggest that transition metal silicides, and specifically doped Mo5Si3, represent a promising and versatile platform for the exploration and realization of candidate topological superconductors. iphy.ac.cnacs.org

Computational Modeling and Simulation Approaches for Pentamolybdenum Trisilicide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of materials from first principles. For Mo₅Si₃, DFT calculations have been instrumental in determining its fundamental physical and mechanical characteristics.

The thermodynamic stability of a compound is a critical indicator of its potential for synthesis and application. The enthalpy of formation (ΔHբ), which is the change in enthalpy during the formation of one mole of the substance from its constituent elements, is a key measure of this stability. A negative enthalpy of formation indicates that the compound is stable relative to its elements.

DFT calculations are employed to compute the total energies of the constituent elements (molybdenum and silicon) in their ground states and the total energy of the Mo₅Si₃ compound in its various possible crystal structures. The formation enthalpy is then calculated using these energies. Recent first-principles calculations have investigated the stability of Mo₅Si₃ in tetragonal, hexagonal, and orthorhombic structures, finding that all are thermodynamically stable. researchgate.net A comparison between DFT-calculated values and experimental data shows good agreement, validating the accuracy of the computational approach. researchgate.net For instance, DFT calculations using the vdW-DF-CX functional have yielded formation enthalpy values that align well with experimentally determined standard enthalpies of formation. researchgate.net

Comparison of Formation Enthalpy for Mo₅Si₃
MethodFormation Enthalpy (kJ/mol)Reference
DFT (vdW-DF-CX)~ -55 researchgate.net
Experimental~ -58 researchgate.net

The electronic band structure and the density of states (DOS) are crucial for understanding the electrical and bonding properties of a material. DFT calculations predict these properties by solving the Kohn-Sham equations for the electrons in the crystal lattice.

For Mo₅Si₃, electronic structure calculations reveal its metallic nature. researchgate.net The DOS near the Fermi level is primarily composed of Mo-4d states and Si-3p states, with significant overlap between them. researchgate.net This overlap indicates strong covalent bonding between molybdenum and silicon atoms, which contributes to the material's high strength and stability. The metallic character arises from the continuous bands of electronic states crossing the Fermi level, which allows for the free movement of electrons. Analysis of the DOS provides insight into the nature of the chemical bonds that govern the material's properties. researchgate.net

Phonons are quantized modes of vibration that occur in a crystal lattice, and their frequencies are critical for determining thermal properties such as heat capacity and thermal conductivity. DFT calculations can determine the phonon dispersion curves, which show the relationship between phonon frequency and wavevector.

For Mo₅Si₃, these calculations have been used to derive thermodynamic properties like the Debye temperature and heat capacity. researchgate.net The high-temperature thermodynamic behavior is significantly influenced by the vibrations of the silicon atoms within the lattice. researchgate.net While specific data on electron-phonon coupling for Mo₅Si₃ is not widely detailed, this property is fundamental for understanding phenomena like electrical resistivity and superconductivity. It describes the interaction between electrons and lattice vibrations, which is a primary mechanism for electron scattering in metals.

The elastic moduli of a material quantify its resistance to elastic deformation under stress and are fundamental to its mechanical performance. First-principles calculations based on DFT provide a reliable method for predicting the full set of elastic constants (Cᵢⱼ) for single crystals. aps.org From these constants, polycrystalline properties such as the bulk modulus (K), shear modulus (G), Young's modulus (E), and Poisson's ratio (ν) can be derived using schemes like the Voigt-Reuss-Hill approximation.

Calculations for tetragonal Mo₅Si₃ have shown it to possess high elastic stiffness and strong resistance to deformation. researchgate.net The computed elastic constants confirm the mechanical stability of the structure. These theoretical values are essential for engineering applications, providing data that can be difficult to obtain experimentally, especially for novel or extreme-environment materials. dtic.mil

Calculated Elastic Properties of Tetragonal Mo₅Si₃
PropertyCalculated Value (GPa)Reference
Bulk Modulus (K)269 researchgate.net
Shear Modulus (G)155 researchgate.net
Young's Modulus (E)387 researchgate.net
Poisson's Ratio (ν)0.247 researchgate.net

Phase-Field Simulations of Microstructure Evolution

Phase-field modeling is a powerful computational technique for simulating the evolution of microstructures in materials, particularly during phase transformations like solidification. aps.orgfraunhofer.de It avoids the complexity of explicitly tracking interfaces between different phases by defining a set of continuous field variables (order parameters) that represent the phase state at each point in the domain.

Mo₅Si₃ often forms as part of a eutectic system with molybdenum disilicide (MoSi₂), creating composites with desirable high-temperature properties. The microstructure of these MoSi₂/Mo₅Si₃ eutectic composites, which significantly impacts their mechanical behavior, can be complex. scientific.net Phase-field simulations are ideally suited to model the formation of these intricate patterns during directional solidification. scientific.netosaka-u.ac.jp

Comprehensive phase-field studies have been conducted to understand the factors governing the unique "script lamellar" or "maze-like" patterns observed in MoSi₂/Mo₅Si₃ eutectics. scientific.net These simulations have shown that:

Elastic Strain Energy : The lattice mismatch between the MoSi₂ and Mo₅Si₃ phases leads to elastic strain, which influences the orientation of the lamellae. The formation of inclined lamellae is a mechanism to minimize this strain energy. scientific.net

Interfacial Energy Anisotropy : The energy of the interface between the MoSi₂ and Mo₅Si₃ phases can vary with orientation (anisotropy). Introducing a two-fold anisotropy in the interfacial energy within the model successfully reproduces the maze-like patterns seen in experiments. scientific.net

Solid-Liquid Interface Instability : Random and intersected lamellar patterns can be simulated by assuming instability at the solid-liquid interface, which leads to the successive nucleation of the Mo₅Si₃ phase. scientific.net

These simulations provide crucial insights that can guide the manipulation of solidification conditions to control the eutectic microstructure and, consequently, enhance the material's mechanical properties for ultra-high temperature applications. scientific.net

Incorporation of Interfacial Energy and Elastic Energy in Simulations

In the computational modeling of pentamolybdenum trisilicide (Mo₅Si₃) and related multiphase systems, the incorporation of interfacial and elastic energies is critical for accurately predicting microstructure evolution and mechanical behavior. These energy contributions govern the morphology and stability of phases within the material.

Elastic Energy: First-principles calculations, often based on density functional theory (DFT), are fundamental in determining the elastic constants of Mo₅Si₃. researchgate.netdtic.milaps.org These calculations provide the essential data for continuum models. The elastic energy arises from the lattice mismatch between different phases or precipitates within a matrix, and it significantly influences their shape and orientation. In phase-field models, the total free energy of the system includes a term for the elastic strain energy, which is calculated using the computed elastic constants and the misfit strains between phases. icts.res.inaps.org This allows for the simulation of phenomena such as the preferred alignment of precipitates under stress, a process known as rafting. icts.res.in Atomistic simulations using machine-learning interatomic potentials, which are trained on DFT data, also play a vital role in calculating elastic constants and validating their accuracy against experimental values. researchgate.net

Interfacial Energy: The interfacial energy is the excess energy associated with the boundary between two phases. It drives processes like particle coarsening, where larger precipitates grow at the expense of smaller ones to minimize the total interfacial area. In simulations, this energy is a key parameter in phase-field models, where it is represented by a gradient energy term in the free energy functional. icts.res.inresearchgate.net This term penalizes the existence of sharp interfaces, and its magnitude determines the thickness and energy of the interface. Molecular dynamics (MD) simulations can be employed to study the microscopic details and interaction mechanisms at interfaces, providing data that helps in refining continuum models. nih.gov The combination of elastic and interfacial energy terms in simulations allows for a comprehensive prediction of how microstructures will evolve over time at high temperatures. icts.res.in

The table below presents calculated elastic constants for tetragonal Mo₅Si₃ from first-principles studies, which are foundational inputs for these simulations.

Elastic ConstantCalculated Value (GPa)
C₁₁437
C₁₂191
C₁₃177
C₃₃463
C₄₄168
C₆₆96

Thermodynamic Modeling and Calphad Approaches

Thermodynamic modeling, particularly using the CALPHAD (CALculation of PHAse Diagrams) method, is a powerful tool for understanding the Mo-Si system and its alloys. nih.gov The CALPHAD approach develops thermodynamic databases by modeling the Gibbs energy of each phase as a function of composition, temperature, and pressure. onera.frnist.gov This methodology is essential for predicting phase equilibria, driving forces for phase transformations, and the thermodynamic properties of multicomponent materials. nih.govkit.edu

For the Mo-Si system, several thermodynamic assessments have been conducted to accurately model the Gibbs energies of the various phases, including the liquid, body-centered cubic Molybdenum, diamond Silicon, and the intermetallic compounds Mo₃Si, Mo₅Si₃, and MoSi₂. kit.edu These models are constructed by fitting mathematical expressions to a combination of experimental data and results from first-principles calculations. The strength of the CALPHAD method lies in its ability to extrapolate from well-assessed binary and ternary systems to predict the behavior of more complex multicomponent alloys. nih.govnist.gov

Optimization of System Parameters and Experimental Data Integration

The accuracy of a CALPHAD database hinges on the careful optimization of its model parameters, which is achieved by integrating reliable experimental data. nist.gov For the Mo-Si system, a wide range of experimental information is considered during the assessment process:

Phase Diagram Data: Experimental measurements of phase boundaries, including liquidus and solidus temperatures, and the homogeneity ranges of intermetallic phases like Mo₅Si₃ are fundamental inputs. kit.eduresearchgate.net

Thermochemical Properties: Enthalpies of formation for the silicide compounds are crucial for defining the energy of the system. These values are often measured using techniques like combustion calorimetry and Knudsen effusion experiments. kit.edu

Heat Capacity Data: Experimental heat capacity measurements are used to accurately model the temperature dependence of the Gibbs energy. In the absence of such data, estimations are used, but their inclusion significantly improves the model's predictive power. kit.edu

First-principles calculations are also used to generate data on the formation energies of both stable and metastable phases, which can supplement experimental data, especially where it is scarce or difficult to obtain. onera.fr The parameters in the Gibbs energy models are then optimized using software tools to achieve the best possible fit to all the integrated data, resulting in a self-consistent thermodynamic description of the system. nist.gov

The following table summarizes key experimental thermochemical data used in the thermodynamic assessment of Mo-Si intermetallic compounds.

CompoundEnthalpy of Formation at 298.15 K (kJ/mol-atom)Reference Method
Mo₃Si-31.8 ± 1.0Combustion Calorimetry
Mo₅Si₃-37.7 ± 0.8Combustion Calorimetry
MoSi₂-43.5 ± 2.0Combustion Calorimetry

Prediction of Phase Stability and Solubility Limits

Once a thermodynamic database is developed and optimized, it can be used to predict phase stability across a wide range of compositions and temperatures. For this compound, this includes calculating its phase boundaries with neighboring phases such as Mo₃Si and MoSi₂. kit.edu The CALPHAD method can accurately reproduce the homogeneity range of Mo₅Si₃, which is known to be a non-stoichiometric compound with a solubility range of approximately 2-3 at.% silicon. researchgate.netmdpi.com

Furthermore, the CALPHAD approach is invaluable for predicting the effect of alloying elements on phase stability. By extending the binary Mo-Si database to ternary or higher-order systems (e.g., Mo-Si-B), it is possible to calculate isothermal sections of phase diagrams and predict the solubility limits of elements like boron in the Mo₅Si₃ phase. scispace.com This predictive capability is crucial for alloy design, as it allows for the computational exploration of new compositions to enhance properties like oxidation resistance or mechanical strength. The models can also predict the driving forces for the formation of stable and metastable phases, providing insights into potential phase transformations during material processing and service. nih.gov

Continuum Mechanics and Finite Element Analysis for Stress Distribution

Continuum mechanics provides the theoretical framework for analyzing the mechanical behavior of materials at a macroscopic level, while Finite Element Analysis (FEA) is a powerful numerical technique used to solve the governing equations of continuum mechanics. mdpi.comumich.edu For materials like this compound, especially when used in composites or as coatings, FEA is an indispensable tool for predicting stress and strain distributions under thermal and mechanical loads.

The FEA process involves creating a virtual model of the component, which is then discretized into a mesh of smaller, simpler elements. mdpi.com The material's mechanical properties, such as the elastic modulus and Poisson's ratio (often derived from first-principles calculations), are assigned to these elements. researchgate.netmdpi.com By applying boundary conditions that simulate service loads and temperature changes, the analysis calculates key outputs like von Mises stress, strain, and displacement throughout the component. umich.eduresearchgate.net

In the context of Mo₅Si₃-based composites, FEA can be used to:

Analyze Thermal Residual Stresses: Due to the mismatch in the coefficient of thermal expansion (CTE) between Mo₅Si₃ and other phases (e.g., a metallic Mo matrix or ceramic reinforcements), significant residual stresses can develop during cooling from processing temperatures. FEA can predict the magnitude and location of these stresses. mdpi.com

Identify Stress Concentrations: The analysis can pinpoint areas of high stress concentration, which are often the sites for crack initiation and failure. This is particularly important around interfaces, sharp corners, or defects within the material. umich.edu

By providing a detailed picture of the internal stress state, FEA guides the design of material microstructures and components to minimize stress concentrations and enhance mechanical reliability for demanding high-temperature applications. mdpi.com

Future Directions in Pentamolybdenum Trisilicide Research

Exploration of Novel Doping Elements and Their Mechanisms

A primary avenue of future research lies in the systematic exploration of new doping elements to enhance the properties of Mo₅Si₃. While undoped Mo₅Si₃ does not exhibit superconductivity, recent studies have shown that chemical doping can induce this property, opening up new avenues for both fundamental research and potential applications.

The primary mechanism by which doping induces superconductivity in Mo₅Si₃ is through a shift in the Fermi level, which in turn enhances the electron-phonon coupling. The introduction of dopant atoms alters the number of valence electrons, leading to a modification of the electronic band structure.

Key research findings in this area include:

Arsenic (As) Doping: The substitution of silicon with arsenic has been shown to induce superconductivity in Mo₅Si₃₋ₓAsₓ. A maximum superconducting transition temperature (T_c) of 7.7 K has been reported for Mo₅Si₂As. iastate.eduresearchgate.netcore.ac.uk First-principles calculations and experimental measurements suggest that the emergence of superconductivity is due to a shift in the Fermi level caused by the arsenic doping. iastate.eduarxiv.org

Phosphorus (P) Doping: Similar to arsenic, phosphorus doping on the silicon sites in Mo₅Si₃₋ₓPₓ also induces superconductivity. A remarkable T_c of up to 10.8 K has been achieved in Mo₅Si₁.₅P₁.₅, which is a record high for W₅Si₃-type superconductors. scientific.netbohrium.com This is also attributed to a shift in the Fermi level and a consequent enhancement of electron-phonon coupling. bohrium.com

Rhenium (Re) Doping: The partial substitution of molybdenum with rhenium in Mo₅₋ₓReₓSi₃ results in superconductivity with a T_c that increases with the rhenium content, reaching up to 5.78 K. scientific.netarxiv.org This doping strategy also points towards the potential for realizing topological superconductivity in this class of materials. scientific.netarxiv.org

Boron (B) Doping: The addition of small amounts of boron has been demonstrated to dramatically improve the oxidation resistance of Mo₅Si₃. Boron doping can decrease the oxidation rate by up to five orders of magnitude at 1200°C and eliminates the catastrophic "pest" oxidation that occurs at around 800°C. psecommunity.orgam-material.comiaea.org The mechanism involves the formation of a protective borosilicate glass layer. iaea.org

Future research will likely focus on exploring a wider range of dopants, including other transition metals and p-block elements. A systematic computational and experimental approach will be crucial to identify promising candidates and to understand the precise mechanisms by which they alter the electronic structure and physical properties of Mo₅Si₃.

Doping ElementSite of SubstitutionObserved EffectMaximum T_c (K)Primary Mechanism
Arsenic (As)Silicon (Si)Induces superconductivity7.7Shift in Fermi level, enhanced electron-phonon coupling
Phosphorus (P)Silicon (Si)Induces strong-coupling superconductivity10.8Shift in Fermi level, enhanced electron-phonon coupling
Rhenium (Re)Molybdenum (Mo)Induces superconductivity5.78Enhancement of electron-phonon coupling
Boron (B)Interstitial/SubstitutionalImproves oxidation resistanceN/AFormation of a protective borosilicate glass layer

Development of Advanced Fabrication Techniques for Enhanced Microstructure Control

The mechanical and physical properties of Mo₅Si₃ are highly dependent on its microstructure. Therefore, the development of advanced fabrication techniques that allow for precise control over grain size, phase distribution, and crystallographic orientation is a critical area of future research.

Current fabrication methods for molybdenum silicides include powder metallurgy techniques such as hot pressing and spark plasma sintering (SPS), as well as melting and casting processes. bohrium.comresearchgate.net Future efforts will likely focus on more sophisticated techniques:

Directional Solidification: This technique can be used to produce aligned lamellar microstructures in eutectic systems, such as Mo₅Si₃-MoSi₂. researchgate.netscientific.netosti.gov By controlling the solidification rate and thermal gradient, it is possible to create highly ordered structures with improved mechanical properties at high temperatures. scientific.net Phase-field modeling can be a valuable tool to understand and predict the formation of these complex eutectic microstructures. researchgate.netscientific.net

Additive Manufacturing (3D Printing): Techniques like selective laser melting (SLM) and electron beam melting (EBM) offer the potential to create complex, near-net-shape components from Mo₅Si₃-based powders. am-material.comdtic.milelmetadditive.com This would enable the fabrication of parts with optimized geometries for specific high-temperature applications. Research in this area is still in its early stages for molybdenum silicides but holds significant promise. am-material.comdtic.mil

Advanced Sintering Techniques: Further refinement of techniques like spark plasma sintering (SPS) and field-assisted sintering technology (FAST) can lead to the production of dense, fine-grained Mo₅Si₃-based materials with enhanced mechanical properties. researchgate.net These methods allow for rapid consolidation at lower temperatures, which can help to limit grain growth.

A key challenge will be to understand the complex interplay between processing parameters, microstructure, and the resulting properties of Mo₅Si₃ and its composites.

Further Elucidation of High-Temperature Deformation Mechanisms and Slip Systems

While Mo₅Si₃ is known for its excellent creep resistance at high temperatures, a detailed understanding of its deformation mechanisms at the atomic level is still incomplete. mdpi.com Future research should focus on a more thorough investigation of the active slip systems and the role of dislocations in the plastic deformation of this material.

Mo₅Si₃ possesses a complex tetragonal D8_m crystal structure, which limits the number of easily activated slip systems, contributing to its inherent brittleness at lower temperatures. mdpi.comresearchgate.net Recent studies have begun to shed light on its high-temperature deformation behavior:

Operative Slip Systems: Experimental evidence from compression tests on single crystals at temperatures above 1200°C has identified the {112}<111> slip system as the primary mode of plastic deformation. researchgate.net

Creep Behavior: The creep resistance of Mo₅Si₃ is significantly higher than that of MoSi₂. psecommunity.orgmdpi.com In multiphase Mo-Si-B alloys containing Mo₅Si₃, transmission electron microscopy (TEM) analysis has shown a lack of significant dislocation activity within the Mo₅Si₃ (T1) phase during creep, indicating its high intrinsic resistance to deformation. iastate.edu The creep stress exponent for a Mo₅Si₃-based Mo-Si-B composite has been measured to be approximately 4.3. iastate.edu

Future work in this area should involve:

Advanced characterization techniques, such as in-situ high-temperature mechanical testing within a scanning or transmission electron microscope, to directly observe dislocation motion and identify active slip systems under various loading conditions.

Atomistic modeling and simulation to complement experimental studies and provide a deeper understanding of dislocation core structures and mobility in the tetragonal lattice.

A more complete understanding of these fundamental deformation mechanisms is essential for the development of strategies to improve the ductility and toughness of Mo₅Si₃-based materials.

Integration into Multi-Phase Composites for Tailored Property Combinations

To overcome the inherent limitations of monolithic Mo₅Si₃, particularly its poor oxidation resistance and low-temperature fracture toughness, a significant area of future research is its integration into multi-phase composites. By combining Mo₅Si₃ with other metallic or ceramic phases, it is possible to create materials with a tailored combination of properties.

Several promising composite systems have been explored:

Mo₅Si₃-MoSi₂ Composites: These composites can be fabricated with controlled microstructures, such as the aligned lamellar structures produced by directional solidification. researchgate.netscientific.netosti.gov The MoSi₂ phase can provide improved oxidation resistance, while the Mo₅Si₃ phase contributes to high-temperature strength and creep resistance. bohrium.com

Mo₅Si₃-Ceramic Composites: The addition of ceramic reinforcements like aluminum oxide (Al₂O₃) or silicon carbide (SiC) can enhance the hardness, wear resistance, and fracture toughness of the Mo₅Si₃ matrix. researchgate.net For instance, Mo₅Si₃/Mo₃Si-MgAl₂O₄ composites have been successfully synthesized using self-propagating high-temperature synthesis (SHS). osti.gov

Mo-Mo₅Si₃-Mo₅SiB₂ (T2) Composites: These multi-phase alloys are of particular interest as they offer a good balance of high-temperature strength, toughness, and oxidation resistance. iastate.eduresearchgate.net The ductile molybdenum solid solution phase can improve the fracture toughness, while the intermetallic phases provide creep and oxidation resistance. iastate.edu

Future research in this area will focus on optimizing the composition, phase distribution, and interfacial properties of these composites to achieve the desired balance of properties for specific applications. Advanced fabrication techniques, as discussed in section 12.2, will play a crucial role in realizing these tailored microstructures.

Composite SystemReinforcing/Secondary PhaseFabrication Method(s)Potential Property Enhancements
Mo₅Si₃-MoSi₂MoSi₂Directional Solidification, Hot PressingImproved oxidation resistance
Mo₅Si₃-CeramicAl₂O₃, SiC, MgAl₂O₄Self-Propagating High-Temperature Synthesis (SHS), Powder MetallurgyIncreased hardness, wear resistance, and fracture toughness
Mo-Mo₅Si₃-Mo₅SiB₂Mo (solid solution), Mo₅SiB₂ (T2)Mechanical Alloying, Sintering, Hot Isostatic PressingBalanced high-temperature strength, toughness, and oxidation resistance

Deeper Understanding of Topological and Superconducting Properties

Recent discoveries have revealed that Mo₅Si₃ is a topological semimetal, and that doping can induce superconductivity in this material. scientific.netarxiv.org This has opened up a new and exciting area of research that bridges condensed matter physics and materials science.

The key to understanding these properties lies in the electronic band structure of Mo₅Si₃. First-principles calculations have been instrumental in revealing the topological nature of its electronic states and in explaining the emergence of superconductivity upon doping. scientific.netarxiv.org The doping-induced shift in the Fermi level appears to be the critical factor that unlocks the superconducting state. iastate.eduarxiv.orgbohrium.com

Future research in this domain will likely involve:

More detailed theoretical and experimental investigations into the topological characteristics of both doped and undoped Mo₅Si₃. This could include angle-resolved photoemission spectroscopy (ARPES) to directly probe the electronic band structure.

A search for other novel electronic and magnetic phenomena in this material system, potentially driven by the interplay between its topological nature and induced superconductivity.

Exploration of the effects of pressure, strain, and magnetic fields on the superconducting and topological properties of doped Mo₅Si₃.

First-principles calculations to explore the presence of flat band dispersion in doped Mo₅Si₃, which could lead to unconventional superconducting properties. arxiv.org

A deeper understanding of these fundamental properties could lead to the development of new electronic and quantum devices based on Mo₅Si₃.

Bridging Fundamental Theory with Practical High-Temperature Performance

A crucial aspect of future Mo₅Si₃ research is the effective integration of fundamental theoretical understanding with practical high-temperature performance evaluation. While first-principles calculations and other computational methods provide valuable insights into the intrinsic properties of Mo₅Si₃, these predictions must be validated and correlated with experimental data under realistic service conditions. researchgate.netjst.go.jpu-tokyo.ac.jpu-tokyo.ac.jpresearchgate.net

First-principles calculations have been used to predict various properties of Mo₅Si₃, including:

Mechanical Properties: Calculations have shown that Mo₅Si₃ exhibits strong deformation resistance and high elastic stiffness. researchgate.net These theoretical findings are consistent with the experimentally observed high creep resistance of the material. mdpi.comresearchgate.net

Electronic Structure: The electronic structure calculations have been fundamental in explaining the bonding characteristics and the emergence of superconductivity upon doping. mdpi.comresearchgate.net

Thermodynamic Properties: Theoretical models have been used to investigate the thermodynamic stability of different crystal structures of Mo₅Si₃ and the effects of doping. researchgate.net

To bridge the gap between theory and practice, future research should focus on:

Developing more accurate and efficient computational models that can predict the behavior of Mo₅Si₃ and its composites at high temperatures and under complex stress states.

Conducting well-controlled experiments to measure key performance indicators, such as creep rate, oxidation kinetics, and fracture toughness, and using this data to validate and refine theoretical models. iastate.educore.ac.ukmdpi.com

Applying theoretical insights to guide the design of new alloys and composites with improved high-temperature performance. For example, first-principles calculations can be used to screen potential doping elements for their effect on oxidation resistance or mechanical properties. researchgate.net

By fostering a strong synergy between computational materials science and experimental research, the development of Mo₅Si₃-based materials for demanding high-temperature applications can be significantly accelerated.

Q & A

Q. What are the fundamental structural and thermal properties of Mo₅Si₃, and how do they compare to other molybdenum silicides like MoSi₂?

Mo₅Si₃ crystallizes in a tetragonal D8ₘ structure with a high melting point of 2160°C . Unlike MoSi₂ (melting point: ~2030°C), its complex unit cell contributes to superior creep resistance at temperatures above 1200°C, making it promising for high-temperature structural applications. Key characterization methods include:

  • X-ray diffraction (XRD) for phase identification.
  • Thermogravimetric analysis (TGA) to assess oxidation resistance (e.g., parabolic oxidation kinetics above 1600°C in air for MoSi₂ vs. Mo₅Si₃’s stability under similar conditions) .
  • Transmission electron microscopy (TEM) to analyze dislocation dynamics influencing creep behavior.

Q. What synthesis methods are commonly used to produce phase-pure Mo₅Si₃?

Mo₅Si₃ is typically synthesized via:

  • Arc-melting : Requires stoichiometric mixing of Mo and Si powders under inert gas, followed by homogenization annealing (~1500°C for 24–48 hours) to eliminate secondary phases .
  • Powder metallurgy : Reactive sintering of Mo/Si blends at 1300–1600°C under vacuum. Phase purity is verified using Rietveld refinement of XRD patterns to distinguish Mo₅Si₃ from competing phases like Mo₃Si or MoSi₂.

Q. How does the oxidation behavior of Mo₅Si₃ vary with temperature, and what protective mechanisms are observed?

Below 1000°C, Mo₅Si₃ forms a non-protective SiO₂ layer due to preferential Si oxidation. Above 1200°C, a continuous SiO₂ scale develops, reducing oxygen diffusion. Cyclic oxidation testing (e.g., ASTM B76-95) reveals weight gain trends, while scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDS) maps oxide layer composition .

Advanced Research Questions

Q. What strategies improve the fracture toughness of Mo₅Si₃ while retaining its creep resistance?

Mo₅Si₃’s brittleness (low fracture toughness: ~2–3 MPa√m) is mitigated via:

  • Composite design : Adding secondary phases (e.g., MoSi₂, SiC) to deflect cracks. Spark plasma sintering (SPS) optimizes particle dispersion .
  • Alloying : Incorporating elements like boron (B) or carbon (C) to segregate at grain boundaries, enhancing cohesion. Nanoindentation quantifies hardness changes, while synchrotron XRD tracks lattice parameter shifts during doping .

Q. How can computational modeling resolve discrepancies in reported melting points and phase stability of Mo₅Si₃?

Discrepancies in melting points (e.g., 2130°C for Ti₅Si₃ vs. 2160°C for Mo₅Si₃ ) arise from impurities or measurement techniques. Density functional theory (DFT) calculates cohesive energies and phase diagrams, while molecular dynamics (MD) simulates high-temperature behavior. Experimental validation via differential scanning calorimetry (DSC) under controlled atmospheres is critical .

Q. What methodologies identify the dominant deformation mechanisms in Mo₅Si₃ under creep conditions?

  • High-temperature creep testing (e.g., constant load at 1300°C in air) coupled with electron backscatter diffraction (EBSD) reveals slip systems and grain rotation.
  • In-situ TEM under thermal stress maps dislocation glide vs. diffusional creep (e.g., Nabarro-Herring creep). Stress exponents (n) derived from strain rate vs. stress plots differentiate mechanism dominance (n ≈ 1 for diffusion; n ≈ 3–5 for dislocation climb) .

Methodological Considerations

  • Contradiction resolution : Conflicting data on properties (e.g., oxidation thresholds) require systematic literature reviews prioritizing peer-reviewed studies over commercial databases (e.g., avoid ).
  • Data validation : Cross-reference experimental results with ab initio simulations (e.g., VASP for defect energetics) to confirm mechanistic hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.